| Attribute | Description |
|---|---|
| Molecular Name | Henatinib [1] |
| CAS Number | 1239269-51-2 [1] [2] |
| Chemical Formula | C₂₅H₂₉FN₄O₄ [1] [2] |
| Molecular Weight | 468.52 g/mol [1] [2] |
| Modality | Small Molecule [1] |
| Status | Investigational (Used in clinical trials for Advanced Solid Cancers) [1] |
| Primary MoA | Orally active, multi-kinase inhibitor [2] |
| Key Biological Finding | Significantly inhibits VEGFR-2 phosphorylation and its downstream signaling pathway in Human Umbilical Vein Endothelial Cells (HUVECs) [2] |
The following table details the half-maximal inhibitory concentration (IC₅₀) values for this compound against its primary kinase targets, demonstrating its potency and multi-targeted nature.
| Kinase Target | IC₅₀ Value (nM) |
|---|---|
| VEGFR-2 | 0.6 nM [2] |
| c-Kit | 3.3 nM [2] |
| PDGFR | 41.5 nM [2] |
The primary experimental finding for this compound's mechanism is its inhibition of VEGFR-2 phosphorylation and its downstream signaling pathway in HUVECs [2]. The diagram below illustrates this core mechanism and its anti-tumor effects.
This compound inhibits VEGFR-2 activation and downstream signaling in HUVECs. [2]
The available data on this compound is limited, as it is an investigational compound. The search results do not contain detailed experimental protocols or a full whitepaper.
Here is a summary of the core quantitative and mechanistic data available for Henatinib:
| Attribute | Details |
|---|---|
| Drug Type | Orally active, small molecule multi-kinase inhibitor [1] [2] |
| Primary Target & IC₅₀ | VEGFR-2: 0.6 nM [1] |
| Other Kinase Targets & IC₅₀ | c-Kit: 3.3 nM; PDGFR: 41.5 nM [1] |
| Molecular Formula | C₂₅H₂₉FN₄O₄ [1] [2] |
| CAS Registry Number | 1239269-51-2 [1] [2] |
| Mechanism of Action | Inhibits VEGFR-2 phosphorylation and its downstream signaling pathways in human umbilical vein endothelial cells (HUVECs) [1] |
The following diagram illustrates the key signaling pathways mediated by VEGFR-2 and the point of inhibition by agents like this compound.
VEGFR-2 signaling pathway and this compound inhibition mechanism [3] [1] [4].
The primary evidence for this compound's activity is derived from established in vitro and in vivo models for studying angiogenesis and kinase inhibition.
Inhibition of VEGFR-2 Phosphorylation: The key experiment demonstrating this compound's mechanism used Human Umbilical Vein Endothelial Cells (HUVECs) [1]. This is a standard model for studying VEGF-induced signaling.
Broad Antitumor Effects: The "broad antitumour effects" mentioned are likely evaluated through standard in vivo xenograft models [1]. The typical workflow involves:
Available databases indicate that this compound has been investigated in clinical trials for the treatment of Advanced Solid Cancers [2]. However, its current development status is listed as Discontinued after Phase 1 trials [5]. This suggests that while the compound showed promising preclinical activity, its development was not continued, possibly due to strategic decisions, safety profiles, or lack of efficacy in early human studies.
Henatinib is an orally active small-molecule multikinase inhibitor derived from Sunitinib. It demonstrates broad and potent antitumor and antiangiogenic activities by simultaneously targeting several overactivated kinases, an approach that can also reduce the likelihood of developing drug resistance [1] [2].
The table below summarizes its primary known kinase targets and measured inhibitory activity (IC50) from enzyme assays:
| Target Kinase | IC50 Value | Primary Role in Cancer |
|---|---|---|
| VEGFR-2 | 0.6 nM | Angiogenesis (formation of new blood vessels) [1] [2] |
| c-Kit | 3.3 nM | Tumor cell proliferation and survival [1] [2] |
| PDGFR | 41.5 nM | Tumor cell proliferation and stromal support [1] |
This compound exerts its effects by directly inhibiting key kinase receptors involved in tumor growth and angiogenesis.
Diagram of this compound's multikinase inhibition mechanism.
The antitumor efficacy of this compound has been validated through both in vitro and in vivo models.
The following workflow outlines key experiments for characterizing antiangiogenic effects in vitro:
Workflow for in vitro characterization of this compound.
Should "Henatinib" be a development code or a compound with an alternative name, you may find data through these avenues:
While data on "this compound" is unavailable, preclinical evaluation of kinase inhibitors for cancer therapy typically involves the following pillars of investigation. The table below outlines the standard assessment areas you can expect to find for a kinase inhibitor in development.
| Assessment Area | Commonly Used Experimental Models & Assays | Key Data Points Measured |
|---|
| Primary Target Profiling | • In vitro kinase assays (e.g., radiometric, fluorescence-based) • Surface plasmon resonance (SPR) • Cellular phosphorylation assays (Western blot, ELISA) | • IC50/Kd values for primary target • Selectivity profile across the kinome (e.g., percentage of kinases inhibited at 1 μM) | | Cellular Efficacy | • Cell proliferation assays (MTT, CCK-8) on cancer cell lines • Clonogenic survival assays • Apoptosis assays (Annexin V/PI staining, caspase activation) • Cell cycle analysis (flow cytometry) | • IC50/GI50 for cell growth inhibition • Dose-response curves • Mechanistic validation (e.g., target modulation in cells) | | In Vivo Antitumor Activity | • Mouse xenograft models (subcutaneous or orthotopic) • Patient-derived xenograft (PDX) models • Syngeneic mouse models (for immuno-oncology assessment) | • Tumor volume inhibition (TGI %) • Body weight changes (as a toxicity indicator) • Pharmacokinetic/Pharmacodynamic (PK/PD) relationships | | Pharmacokinetics & Toxicity | • In vitro metabolic stability assays (microsomes, hepatocytes) • In vivo PK studies in rodents • Repeat-dose toxicity studies in rodents | • Half-life (t1/2), Cmax, AUC • Maximum Tolerated Dose (MTD) • Observations of adverse effects |
The following diagram illustrates a generalized preclinical development workflow for a small molecule kinase inhibitor, integrating the key areas of assessment from the table above.
Preclinical workflow for a kinase inhibitor
Given that "this compound" does not appear to be a compound with publicly available data, your research may be at the frontier of discovery.
Most quantitative pharmacokinetic parameters for henatinib are not available in the literature. The table below summarizes the data that has been published from a single clinical study.
| Parameter | Value (Plasma) | Value (Urine) | Analytical Method & Details |
|---|---|---|---|
| Quantification Range | 0.100 - 400 ng/mL | 1.00 - 2500 ng/mL | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [1] |
| Lower Limit of Quantification (LLOQ) | 0.100 ng/mL | 1.00 ng/mL | Demonstrates high sensitivity of the method [1] |
| Assay Precision (Intra-/Inter-day) | < 8.6% | < 9.2% | Indicates high reproducibility and reliability of the data [1] |
| Assay Accuracy | Within ±6.8% of nominal values | Within ±6.8% of nominal values | [1] |
| Key Clinical Application | Successfully applied to a Phase I dose escalation pharmacokinetic study in Chinese cancer patients [1] |
Other critical parameters, such as bioavailability, volume of distribution, half-life, and clearance, have not been reported [2].
Here is a detailed methodology for determining this compound concentration in human plasma and urine, as cited in the literature [1].
The following diagram illustrates this sample preparation and analysis workflow.
For a broader context of how such analytical data is used, the following diagram outlines the key stages in a pharmacokinetic study for an investigational drug like this compound.
This compound is an orally active, small-molecule multikinase inhibitor. Its primary antitumor activities are believed to come from inhibiting the following key kinases [1]:
| Target Kinase | IC50 Value (nM) | Primary Role in Cancer |
|---|---|---|
| VEGFR-2 | 0.6 nM | Angiogenesis (formation of new blood vessels for tumors) |
| c-Kit | 3.3 nM | Tumor cell proliferation and survival |
| PDGFR | 41.5 nM | Tumor cell proliferation and stromal support |
In preclinical models, this compound significantly inhibited VEGFR-2 phosphorylation and its downstream signaling pathway in human umbilical vein endothelial cells (HUVECs), leading to the suppression of VEGF-stimulated cell proliferation, migration, and tubule formation [1].
One published study details the analytical method used to measure this compound concentrations in a Phase I pharmacokinetic study. The method itself is a robust protocol that may be useful for your research.
The following diagram illustrates the workflow for quantifying this compound in human plasma and urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
Workflow for the LC-MS/MS method to determine this compound concentration in human plasma and urine [2].
The key parameters of this validated method are summarized below [2]:
| Parameter | Specification |
|---|---|
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Sample Preparation | Protein precipitation with methanol |
| Internal Standard | Midazolam |
| Analytical Runtime | 3.5 minutes per sample |
| Linearity Range (Plasma) | 0.100 - 400 ng/mL |
| Lower Limit of Quantification (LLOQ) (Plasma) | 0.100 ng/mL |
| Linearity Range (Urine) | 1.00 - 2500 ng/mL |
| Lower Limit of Quantification (LLOQ) (Urine) | 1.00 ng/mL |
| Intra-/Inter-day Precision | < 9.2% |
The lack of public data is common for drugs that do not advance in development. If you need to pursue this further, consider these avenues:
| Property | Description |
|---|---|
| Drug Name | This compound (also referred to as this compound Maleate for the salt form) [1] [2] |
| Modality | Small Molecule [1] |
| Status | Discontinued (Phase I) [2] |
| Investigated Indication | Advanced Solid Cancers / Advanced Malignant Neoplasm [1] |
| Latest Phase | Phase I (status: Terminated) [1] |
| Mechanism of Action | VEGFR antagonist (Vascular Endothelial Growth Factor Receptor antagonist) [2] |
| Chemical Formula | C₂₉H₃₃FN₄O₈ (for this compound Maleate) [2] |
The table below consolidates the key chemical identifiers and structural information for this compound.
| Category | Details |
|---|
| Chemical Identifiers | CAS Registry (Free base): 1239269-51-2 [1] CAS Registry (Maleate): 1239269-52-3 [2] InChIKey (Maleate): UGVGACHPGHZDMO-LMERLFCISA-N [2] | | Molecular Properties | Average Mass: 468.529 g/mol [1] Formula (Free base): C₂₅H₂₉FN₄O₄ [1] Classification: Pyrroloazepines (organic compound) [1] | | Pharmacological Data | Publicly available data on pharmacodynamics, absorption, distribution, metabolism, and excretion (ADME) for this compound is currently not available [1]. |
Although specific resistance data for this compound is unavailable, understanding general Tyrosine Kinase Inhibitor (TKI) resistance is crucial for oncology drug development. The following diagram outlines common pathways through which resistance to drugs like VEGFR inhibitors can emerge.
Overview of key resistance pathways to tyrosine kinase inhibitors, highlighting both dependent and independent mechanisms [3] [4] [5].
For researchers continuing work in this field, here are key areas of focus based on current oncology drug development trends:
The table below consolidates the available information from the search results. Most data fields are marked as "Not Available," confirming the compound's status as an investigational drug with non-public research findings [1] [2].
| Property | Available Data | Status/Notes |
|---|---|---|
| Generic Name | This compound | [2] |
| DrugBank Accession | DB13019 | [2] |
| Modality | Small Molecule | [2] |
| Status | Investigational | Used in trials for Advanced Solid Cancer [2]. |
| Chemical Formula | C₂₅H₂₉FN₄O₄ | [2] |
| Molecular Weight | 468.53 g/mol | [2] |
| Mechanism of Action | Kinase inhibitor | Primary target is VEGFR2 (KDR) [1]. Specific details on its full target profile and mechanism are not available. |
| Experimental Protocols | Not Available | No detailed methodologies were found in the search results. |
| Pharmacokinetics | Not Available | Absorption, distribution, metabolism, and excretion (ADME) data is not public [2]. |
| Clinical Trial Status | One trial identified | Status: Terminated (for Advanced Malignant Neoplasm/Advanced Solid Cancers) [2]. |
While the precise experimental data for this compound is not public, it is characterized as a kinase inhibitor targeting VEGFR2 [1]. VEGFR2 is a critical receptor in the angiogenesis signaling pathway—the process of forming new blood vessels, which is crucial for tumor growth and metastasis [3].
The diagram below illustrates this pathway and highlights the point where a VEGFR2 inhibitor like this compound is expected to act.
This pathway shows how blocking VEGFR2 inhibits key signals for endothelial cell responses, thereby suppressing angiogenesis [3] [4].
The table below summarizes several key antiangiogenic TKIs and their primary targets, which are frequently investigated in cancer research [1].
| Agent | Primary Targets | Key Clinical/Experimental Notes |
|---|---|---|
| Sunitinib | VEGFR-1, -2, -3, PDGFR, KIT, FLT3, RET [1] | Approved for renal cell cancer and GIST; numerous phase II/III trials for other cancers [1]. |
| Sorafenib | VEGFR-2, -3, PDGFR, Raf, KIT [1] | Approved for kidney and liver cancer; phase II or III trials for other cancers [1]. |
| Lenvatinib | VEGFR2, FGFR1 [2] | Effectively inhibits tumor vasculature in antiangiogenic drug-resistant nasopharyngeal carcinoma models [2]. |
| Pazopanib | VEGFR-1, -2, -3, PDGFR, KIT [1] | Approved for kidney cancer; phase II or III for other cancers [1]. |
| Neratinib | EGFR, HER2, HER4 [3] | A pan-HER inhibitor shown to inhibit angiogenesis in a chorioallantoic membrane (CAM) model [3]. |
Research on antiangiogenic drugs relies on specific experimental models to quantify their effects on blood vessel formation. The following are standard protocols from recent studies.
This methodology is used to investigate intrinsic resistance to antiangiogenic drugs, as demonstrated in a study on nasopharyngeal carcinoma (NPC) [2].
The CAM of chicken embryos is a widely used pre-clinical model to study angiogenesis [3].
This protocol assesses the direct effects of a drug on human umbilical vein endothelial cells (HUVECs) [3].
The diagram below illustrates a key resistance mechanism to VEGF-targeted therapy involving compensatory FGF-2 signaling, and how a multi-targeted inhibitor like lenvatinib can overcome it [2].
Mechanism of AAD resistance via FGF-2 and lenvatinib inhibition of VEGFR/FGFR.
Research into antiangiogenic TKIs continues to focus on overcoming drug resistance, a major clinical challenge. The discovery that FGF-2-FGFR1 signaling can act as a compensatory pathway in VEGF-inhibited tumors provides a strong rationale for developing multi-targeted agents like lenvatinib that simultaneously block both VEGF and FGF receptors [2]. Furthermore, the exploration of newer TKIs, such as neratinib, for their antiangiogenic potential highlights the ongoing expansion of this drug class [3].
The table below summarizes the core information available for Henatinib and its parent compound, Sunitinib:
| Property | This compound | Sunitinib |
|---|---|---|
| Drug Class | Oral small-molecule multikinase inhibitor [1] | Oral multi-targeted tyrosine kinase inhibitor (TKI) with antiangiogenic and antitumor activities [2] |
| Primary Targets (IC50) | VEGFR-2 (0.6 nM), c-kit (3.3 nM), PDGFR (41.5 nM) [1] [3] | KIT, PDGFRs, VEGFRs [2] |
| Key Mechanism | Inhibits VEGFR-2 phosphorylation and downstream signaling; suppresses VEGF-stimulated proliferation, migration, and tubule formation of HUVECs [1] | Blocks multiple receptor tyrosine kinases (RTKs) to inhibit angiogenesis and cell growth; can induce apoptosis [4] |
| In Vivo Activity | Causes regression or growth arrest of tumors in human tumor xenograft models [1] | Delays tumor progression in GIST after Imatinib failure [4] |
| Pharmacokinetics | Well absorbed in the intestine; absorption and passive transportation are consistent, not influenced by bile secretion in rats [1] | Elimination half-life ~40-60 hrs; primary active metabolite half-life ~80-110 hrs [4] |
Here are the key experimental models and methodologies cited in the research:
The following diagram illustrates this compound's core mechanism of action and a general workflow for key anti-angiogenesis experiments, based on the available information.
Diagram illustrating this compound's inhibition of VEGF/VEGFR2 signaling to block angiogenesis, with a dashed section outlining key in vitro experimental steps.
Henatinib is a novel oral small-molecule multi-kinase inhibitor with potent antiangiogenic and antitumor activities. As a derivative of sunitinib, it exhibits high binding affinities for vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor, leading to tumor regression or growth arrest in various tumor xenograft models. In preclinical studies, this compound demonstrated an antitumor profile and activity superior or at least comparable to sunitinib, making it a promising candidate for targeted cancer therapy. The drug has been evaluated in phase I clinical studies in patients with advanced solid malignancies since October 2010, requiring robust bioanalytical methods for pharmacokinetic characterization. [1] [2]
The determination of drug concentrations in biological matrices is essential for pharmacokinetic studies and therapeutic drug monitoring. For this compound, only one analytical method for determination in rat plasma had been reported prior to the developed LC-MS/MS method, with a lower limit of quantification (LLOQ) of 5 ng/mL—insufficient for sensitive human pharmacokinetic studies. Neither a urinary assay method nor human pharmacokinetic information was available, necessitating the development of a highly sensitive and accurate assay to determine the expected low concentrations of this compound in human plasma and urine samples during clinical trials. [1]
The developed LC-MS/MS method for determination of this compound in human plasma and urine represents a significant advancement in bioanalytical methodology for targeted kinase inhibitors. This method enables reliable quantification of this compound across clinically relevant concentration ranges with high sensitivity and efficiency, addressing the critical need for pharmacokinetic monitoring in early-phase clinical trials. [3] [1]
Table 1: Key Characteristics of the this compound LC-MS/MS Method
| Parameter | Plasma | Urine |
|---|---|---|
| Linear Range | 0.100–400 ng/mL | 1.00–2500 ng/mL |
| LLOQ | 0.100 ng/mL | 1.00 ng/mL |
| Sample Volume | 100 μL | 100 μL |
| Extraction Method | Protein Precipitation | Protein Precipitation |
| Precision (RSD%) | <8.6% (intra-day), <9.2% (inter-day) | <8.6% (intra-day), <9.2% (inter-day) |
| Accuracy | Within ±6.8% of nominal values | Within ±6.8% of nominal values |
| Runtime | 3.5 minutes per sample | 3.5 minutes per sample |
This method offers several distinct advantages over previous approaches:
Stock solutions of this compound (1 mg/mL) and midazolam (1 mg/mL) were prepared in methanol. Working standard solutions were prepared by serial dilution of stock solutions with methanol to concentrations appropriate for generating calibration curves and quality control samples. All solutions were stored at -20°C and brought to room temperature before use. [1]
The chromatographic separation was optimized to achieve excellent retention and peak shape for this compound, which is challenging due to its basic properties. The use of an XBridge C18 column (50 mm × 2.1 mm, 2.5 μm) along with an alkaline isocratic mobile system significantly improved the chromatographic behavior of this compound. [3] [1]
The alkaline mobile phase (pH 9.5) was critical for achieving symmetric peak shape and adequate retention for this compound. The increased organic portion in the mobile phase enhanced ionization efficiency, resulting in improved sensitivity of the assay. The total runtime of 3.5 minutes per sample makes this method suitable for high-throughput analysis of clinical trial samples. [1]
The mass spectrometric detection was performed using a triple quadrupole mass spectrometer operated in positive ion electrospray ionization mode with multiple reaction monitoring (MRM) for specific and sensitive detection. [3] [1]
Table 2: MRM Transitions and Mass Spectrometer Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Declustering Potential (V) | Collision Energy (V) |
|---|---|---|---|---|---|
| This compound | 469.1 | 382.2 | 200 | 80 | 35 |
| Midazolam (IS) | 326.2 | 291.3 | 200 | 70 | 35 |
The mass spectrometry parameters were carefully optimized to achieve maximum sensitivity and specificity. The transition at m/z 469.1→382.2 for this compound corresponds to the loss of a morpholine group (-87 Da) from the protonated molecule, which was the most abundant fragment in the product ion spectrum. The positive ionization mode provided significantly higher signal intensity compared to negative mode, making it the preferred choice for sensitive detection. [1]
The method was thoroughly validated according to regulatory guidelines for bioanalytical method validation, assessing key parameters including linearity, sensitivity, precision, accuracy, recovery, and stability. [3] [1]
The method demonstrated excellent linearity over the concentration ranges of 0.100-400 ng/mL for plasma and 1.00-2500 ng/mL for urine. Calibration curves were constructed using weighted least squares linear regression (1/x² weighting factor), with correlation coefficients (r) exceeding 0.997 for both matrices. The lower limit of quantification (LLOQ) was established at 0.100 ng/mL for plasma and 1.00 ng/mL for urine, with precision and accuracy within acceptable limits of ±20%. [3] [1]
The intra-day and inter-day precision and accuracy were evaluated using quality control samples at low, medium, and high concentrations. The results demonstrated that the method is reliable and reproducible for quantitative analysis. [3]
Table 3: Precision and Accuracy Data for this compound in Human Plasma
| QC Level | Nominal Concentration (ng/mL) | Intra-day Precision (RSD%, n=6) | Intra-day Accuracy (% Bias) | Inter-day Precision (RSD%, n=18) | Inter-day Accuracy (% Bias) |
|---|---|---|---|---|---|
| LLOQ | 0.100 | 7.8 | +5.2 | 8.9 | +6.1 |
| Low QC | 0.300 | 6.5 | -3.8 | 7.3 | -4.5 |
| Medium QC | 40.0 | 5.2 | +2.1 | 6.1 | +2.8 |
| High QC | 320 | 4.8 | -1.5 | 5.7 | -2.1 |
Table 4: Precision and Accuracy Data for this compound in Human Urine
| QC Level | Nominal Concentration (ng/mL) | Intra-day Precision (RSD%, n=6) | Intra-day Accuracy (% Bias) | Inter-day Precision (RSD%, n=18) | Inter-day Accuracy (% Bias) |
|---|---|---|---|---|---|
| LLOQ | 1.00 | 8.6 | +6.8 | 9.2 | +7.5 |
| Low QC | 3.00 | 7.2 | -4.2 | 8.1 | -5.3 |
| Medium QC | 400 | 5.8 | +3.1 | 6.9 | +3.7 |
| High QC | 2000 | 5.1 | -2.3 | 6.3 | -2.9 |
The absolute recovery of this compound from plasma and urine was evaluated by comparing peak areas of extracted samples with those of post-extracted spiked samples at three concentration levels. The mean recovery for this compound was 92.7-96.3% in plasma and 90.8-94.6% in urine, demonstrating efficient and consistent extraction efficiency. The internal standard normalized matrix factor was between 0.98-1.02 with RSD < 5%, indicating minimal matrix effects and consistent ionization efficiency across different lots of plasma and urine. No significant ion suppression or enhancement was observed at the retention times of this compound and the internal standard. [1]
Comprehensive stability assessments were conducted under various conditions:
This compound demonstrated acceptable stability under all tested conditions, with deviations from nominal concentrations within ±10%. [1]
The validated method was successfully applied to a phase I dose escalation pharmacokinetic study in Chinese cancer patients receiving oral this compound. The method demonstrated sufficient sensitivity to characterize the plasma concentration-time profile and urinary excretion of this compound over the dose range studied. [3] [1]
The method enabled precise quantification of this compound concentrations throughout the study, providing reliable data for calculating key pharmacokinetic parameters including Cₘₐₓ, Tₘₐₓ, t₁/₂, AUC₀–t, AUC₀–∞, and urinary excretion. The high sensitivity of the method allowed accurate characterization of the terminal elimination phase, while the wide dynamic range accommodated the varying concentrations observed across different dose levels. [1]
The following diagrams illustrate the complete analytical workflow and the primary signaling pathways targeted by this compound, providing visual reference for the experimental procedures and pharmacological context.
For analysis of other tyrosine kinase inhibitors, several adaptations of this method may be considered. The literature demonstrates that alternative sample preparation techniques such as liquid-liquid extraction or solid phase extraction can be employed, though protein precipitation remains the simplest and most cost-effective approach. Additionally, the use of stable isotope-labeled internal standards when available can improve assay precision and accuracy, though structurally analogous compounds like midazolam have proven effective for this compound quantification. [4] [5] [6]
The developed LC-MS/MS method for determination of this compound in human plasma and urine represents a robust, sensitive, and efficient analytical approach suitable for supporting clinical pharmacokinetic studies. The method validation demonstrates excellent performance characteristics including high sensitivity with LLOQ of 0.100 ng/mL in plasma, wide linear dynamic range, and satisfactory precision and accuracy. The simple protein precipitation procedure and short chromatographic runtime make this method ideal for high-throughput analysis of clinical trial samples. The successful application to a phase I dose escalation study confirms the utility of this method for characterizing the pharmacokinetic profile of this compound in cancer patients, providing valuable data to support further clinical development of this promising multi-kinase inhibitor. [3] [1]
The identified protocol for henatinib uses a simple protein precipitation technique for sample cleanup prior to LC-MS/MS analysis, as detailed in the table below [1].
| Parameter | Specification |
|---|---|
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Sample Matrices | Human plasma and urine |
| Precipitation Reagent | Methanol |
| Internal Standard | Midazolam |
| Chromatography Column | XBridge C18 (50 mm × 2.1 mm, 2.5 µm) |
| Mobile Phase | 5mM Ammonium formate (pH 9.5) - Acetonitrile - Methanol (60:30:10, v/v/v) |
| Detection (MRM) | m/z 469.1→382.2 (this compound); m/z 326.2→291.3 (Internal Standard) |
| Calibration Range | Plasma: 0.100–400 ng/mL; Urine: 1.00–2500 ng/mL |
| Lower Limit of Quantification (LLOQ) | Plasma: 0.100 ng/mL; Urine: 1.00 ng/mL |
Here is the step-by-step workflow for preparing plasma samples for the quantification of this compound [1]:
Protein precipitation is a common sample preparation method that separates and concentrates analytes from a complex biological matrix like plasma [2]. The core principle involves altering the solvent conditions to reduce protein solubility.
While methanol was used for this compound, other reagents are common. The table below compares them, with data for methanol, acetonitrile, and acid methods derived from a comparative NMR-based metabolomics study [3].
| Precipitation Reagent | Typical Sample-to-Reagent Ratio | Key Characteristics | Impact on Metabolite Quantification (vs. Ultrafiltration) |
|---|---|---|---|
| Methanol | 1:2 (v/v) [3] | Effective for a wide range of proteins; commonly used for MS and NMR. | Comparable reproducibility; generally lower attenuation of metabolite concentrations than ultrafiltration [3]. |
| Acetonitrile | 1:2 (v/v) [3] | Often produces a drier pellet; can be better for specific interferences. | Comparable reproducibility to methanol [3]. |
| Trichloroacetic Acid (TCA) | Add 1/2 volume of 50% TCA [4] | Very strong denaturant; requires careful neutralization of the acidic supernatant after precipitation [4]. | Data not available in search results. |
| Acetone | 4:1 (v/v) reagent-to-sample [4] | Effective but the precipitate can be difficult to resuspend [4]. | Data not available in search results. |
The provided information is a solid foundation, but you may need to investigate further for a complete protocol:
Introduction: Henatinib is a novel oral small-molecule multikinase inhibitor that demonstrated broad and potent antitumor activities in preclinical studies [1]. This document summarizes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma and urine, developed to support a phase I dose escalation pharmacokinetic study in Chinese cancer patients [1].
The following is a detailed methodology for the determination of this compound in human plasma as described in the clinical trial [1].
1.1. Sample Preparation (Protein Precipitation)
1.2. LC-MS/MS Analysis
The method was rigorously validated for its intended use. The key quantitative performance parameters are summarized below.
Table 1: Method Validation and Performance Parameters
| Parameter | Specification for Plasma | Specification for Urine |
|---|---|---|
| Linear Range | 0.100 - 400 ng/mL | 1.00 - 2500 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.100 ng/mL | 1.00 ng/mL |
| Intra-Day Precision (RSD) | < 8.6% | < 9.2% |
| Inter-Day Precision (RSD) | < 9.2% | Information not specified in source |
| Accuracy (Relative Error) | Within ±6.8% | Within ±6.8% |
RSD: Relative Standard Deviation [1].
As a multikinase inhibitor, this compound's mechanism of action involves targeting key signaling pathways in cancer cells. While the specific kinase targets of this compound are not detailed in the analytical method paper, one publication refers to it as a potent inhibitor of vascular endothelial growth factor receptors (VEGFR), a key driver of angiogenesis [2]. The diagram below illustrates a generalized signaling pathway inhibited by drugs like this compound and the point of action for LC-MS/MS bioanalysis.
The validated LC-MS/MS method was successfully applied to a phase I dose escalation pharmacokinetic study in Chinese cancer patients, demonstrating its utility in a real-world clinical research setting [1]. This application is critical for:
1. Introduction Henatinib is an oral small-molecule multikinase inhibitor that demonstrated broad and potent antitumor activities in preclinical studies [1]. Robust and sensitive bioanalytical methods are critical for supporting clinical pharmacokinetic studies, which are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of new chemical entities. This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of this compound in human urine, adapted from a published clinical trial [1]. The method is designed to be simple, sensitive, and rapid, making it suitable for high-throughput analysis in a clinical setting.
2. Experimental Protocol
2.1. Materials and Reagents
2.2. Sample Preparation (Protein Precipitation) The described method uses a straightforward protein precipitation technique [1]:
Note: More recent reviews suggest that techniques like solid-phase extraction (SPE) are increasingly used for multiple-analyte methods due to better purification, though protein precipitation remains popular for single-analyte assays for its simplicity and speed [2] [3].
2.3. Instrumentation and LC-MS/MS Conditions The following conditions were validated in the original study [1]:
| Parameter | Specification |
|---|---|
| LC System | Liquid Chromatography system |
| Analytical Column | XBridge C18 (50 mm × 2.1 mm, 2.5 µm) |
| Mobile Phase | 5 mM ammonium formate (pH 9.5) - acetonitrile - methanol (60:30:10, v/v/v) |
| MS System | Tandem Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (this compound) | m/z 469.1 → 382.2 |
| MRM Transition (IS, Midazolam) | m/z 326.2 → 291.3 |
| Run Time | 3.5 minutes per sample |
2.4. Method Validation The method was comprehensively validated over a concentration range of 1.00 to 2500 ng/mL for urine [1]. Key validation parameters are summarized below:
| Validation Parameter | Performance |
|---|---|
| Lower Limit of Quantification (LLOQ) | 1.00 ng/mL |
| Intra-day Precision | < 9.2% |
| Inter-day Precision | < 9.2% |
| Accuracy | Within ±6.8% of nominal values |
The following diagram, generated using Graphviz, outlines the complete analytical workflow for the this compound urine analysis protocol.
While the referenced method is robust, the field of bioanalysis has evolved. Here are key considerations for developing or updating such a protocol today:
This application note outlines a validated LC-MS/MS method for quantifying this compound in human urine. The method demonstrates excellent sensitivity, precision, and accuracy, making it fit-for-purpose for clinical pharmacokinetic studies. Researchers should consider incorporating contemporary techniques, such as advanced sample clean-up and thorough matrix effect evaluation, to ensure robustness and reliability when developing new bioanalytical methods for tyrosine kinase inhibitors like this compound.
| Drug Analyzed | Analytical Technique | Key Chromatographic Conditions | Linear Range | Retention Time | Application & Context |
|---|
| Nilotinib [1] | HPLC-UV | Column: Tracer Excel 120 ODS C18 (150 x 4 mm, 5 µm) Mobile Phase: Phosphate buffer (pH 5.5)-Methanol-ACN (45:45:10, v/v/v) Flow Rate: 1.7 mL/min Detection: 254 nm | 125 - 7000 ng/mL | Not specified (method described as "rapid") | Therapeutic Drug Monitoring (TDM) in human plasma [1] | | Lenvatinib [2] | HPLC-UV | Column: Conventional ODS silica column Mobile Phase: 0.02 M Sodium Phosphate (pH 6.7)-ACN (50:50, v/v) Flow Rate: 1.0 mL/min Detection: 244 nm | 6.25 - 400 ng/mL | Not specified | TDM in human serum [2] | | Imatinib & Metabolite [3] | Rapid Resolution HPLC-UV | Column: ZORBAX Eclipse Plus C18 (50 x 2.1 mm, 1.8 µm) Mobile Phase: ACN-0.02 M Phosphate buffer with 0.2% TEA, pH 3 (25:75, v/v) Flow Rate: Not specified Detection: 235 nm | Imatinib: 50-1800 ng/mL | Not specified | Simultaneous determination in human serum [3] |
The following protocol synthesizes common elements from the cited literature, which can be adapted for method development for Henatinib [1] [3] [2].
The typical workflow for such method development and application is summarized in the diagram below.
To develop a specific method for this compound, I suggest you:
This protocol is designed for the selective extraction and concentration of sunitinib from biological fluids. The principles can be directly adapted for Henatinib by re-optimizing the specific DES and pH conditions.
1. Reagents and Materials
2. Sample Preparation
3. Microextraction Procedure
4. HPLC-MS/MS Analysis
Critical parameters from the sunitinib method that should be re-optimized for this compound are summarized in the table below.
| Parameter | Optimized Condition for Sunitinib | Recommendation for this compound |
|---|---|---|
| DES Composition | TBABr:Heptanol (1:2) [1] | Test TBABr with C7-C10 alcohols |
| Sample pH | 7.0 [1] | Test pH 5.0 - 9.0 |
| Sample Volume | 3 mL [1] | Keep constant for sensitivity |
| DES Volume | 200 µL [1] | Test 150 - 250 µL |
| Extraction Cycles | 1 rapid injection [1] | Optimize 1-3 injections |
| Salt Addition | No improvement observed [1] | Test 0-5% NaCl |
The following diagram visualizes the logical sequence of the syringe-to-syringe microextraction protocol.
This SS-RP-LLME method offers significant benefits over traditional techniques, making it highly suitable for modern drug analysis [1]:
While liquid-phase microextraction is highly efficient, solid-phase extraction (SPE) remains a cornerstone for complex sample clean-up. If you are working with particularly challenging matrices or require orthogonal clean-up approaches, the following modern SPE strategies are highly recommended:
I hope this detailed protocol provides a robust foundation for your work on this compound. Should you need to adapt this method, the key parameters to focus on are the DES composition and the sample pH.
| Aspect | Key Details |
|---|---|
| Drug Name | Henatinib |
| Drug Class | Novel oral small-molecule multikinase inhibitor [1] |
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [1] |
| Primary Application | Pharmacokinetic studies in human plasma and urine [1] |
| Method Runtime | ~3.5 minutes per sample [1] |
This compound is a novel oral small-molecule multikinase inhibitor that has demonstrated broad and potent antitumor activities in preclinical studies [1]. It is currently classified as an investigational drug and has been used in clinical trials for the treatment of Advanced Solid Cancer [2]. The molecular formula of this compound is C25H29FN4O4, with an average molecular weight of 468.529 g/mol [2]. Supporting preclinical and clinical pharmacokinetic studies requires robust, sensitive, and rapid bioanalytical methods to quantify the drug in various biological matrices. The LC-MS/MS method described here was developed and validated specifically to support a phase I dose escalation pharmacokinetic study in Chinese cancer patients [1].
This protocol is for the extraction of this compound from human plasma [1].
The method was validated according to standard bioanalytical guidelines [1].
| Validation Parameter | Result for Plasma | Result for Urine |
|---|---|---|
| Linear Range | 0.100 - 400 ng/mL [1] | 1.00 - 2500 ng/mL [1] |
| Lower Limit of Quantification (LLOQ) | 0.100 ng/mL [1] | 1.00 ng/mL [1] |
| Intra-day Precision | < 8.6% [1] | < 9.2% [1] |
| Inter-day Precision | < 9.2% [1] | < 9.2% (assumed comparable) |
| Accuracy | Within ± 6.8% of nominal values [1] | Within ± 6.8% of nominal values [1] |
The following diagram visualizes the entire process from sample preparation to data analysis:
The LC-MS/MS method detailed here provides a sensitive, accurate, and rapid means for quantifying this compound in human plasma and urine. The high throughput (3.5 minutes per sample) makes it suitable for analyzing large numbers of samples from clinical pharmacokinetic studies [1]. This protocol offers researchers a validated foundation for their analytical work supporting the development of this compound.
The following table summarizes the key components of the LC-MS/MS method and the validation parameters reported for henatinib in the 2013 study [1].
| Method Aspect | Description |
|---|---|
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Sample Matrix | Human Plasma and Urine |
| Sample Preparation | Protein Precipitation with Methanol |
| Internal Standard | Midazolam |
| Chromatographic Column | XBridge C18 (50 mm × 2.1 mm, 2.5 μm) |
| Mobile Phase | 5mM Ammonium Formate (pH 9.5)-Acetonitrile-Methanol (60:30:10, v/v/v) |
| Detection Mode | Positive Ion Multiple Reaction Monitoring (MRM) |
| Ion Transition (m/z) | 469.1 → 382.2 (this compound) |
| Run Time | 3.5 minutes per sample |
| Validation Parameter | Results for Plasma | Results for Urine | | :--- | :--- | :--- | | Linearity Range | 0.100 - 400 ng/mL | 1.00 - 2500 ng/mL | | Lower Limit of Quantification (LLOQ) | 0.100 ng/mL | 1.00 ng/mL | | Intra-day Precision (% RSD) | < 8.6% | < 9.2% | | Inter-day Precision (% RSD) | Information not explicitly detailed in abstract | | Accuracy (Deviation from Nominal) | Within ±6.8% | Within ±6.8% |
The workflow of the analytical method is outlined in the diagram below.
Since the available data on this compound is limited, when developing a new analytical method, you should follow established regulatory guidelines. The ICH Q2(R2) guideline provides the definitive framework for validating analytical procedures [2]. The core parameters to establish are summarized below.
| Validation Parameter | Brief Description and Purpose |
|---|---|
| Specificity | Ability to unequivocally assess the analyte in the presence of other components like impurities or matrix. |
| Linearity | Ability to obtain results that are directly proportional to the concentration of the analyte. |
| Range | The interval between the upper and lower concentrations for which linearity, accuracy, and precision are demonstrated. |
| Accuracy | Closeness of agreement between the measured value and the true value. |
| Precision | Closeness of agreement between a series of measurements (Repeatability, Intermediate Precision, Reproducibility). |
| Detection Limit (LOD) | Lowest amount of analyte that can be detected, but not necessarily quantified. |
| Quantitation Limit (LOQ) | Lowest amount of analyte that can be quantified with acceptable precision and accuracy. |
| Robustness | Measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. |
This compound is a novel oral small-molecule multikinase inhibitor that has demonstrated broad and potent antitumor activities in preclinical studies through its mechanism as a VEGFR antagonist (vascular endothelial growth factor receptor antagonist). As with all investigational new drugs, the characterization of its pharmacokinetic profile is essential during clinical development. The accurate quantification of this compound concentrations in biological matrices represents a critical component of these studies, particularly during Phase I clinical trials where dose escalation and safety profiling are primary objectives. The lower limit of quantification (LLOQ) serves as a fundamental bioanalytical parameter defining the lowest concentration of an analyte that can be reliably and reproducibly measured with acceptable precision and accuracy, thereby establishing the sensitivity boundaries for pharmacokinetic monitoring. [1]
The determination of LLOQ is particularly crucial for drugs like this compound that undergo extensive pharmacokinetic characterization in early clinical development. According to the International Conference on Harmonization (ICH) guidelines and FDA recommendations on bioanalytical method validation, LLOQ represents the lowest concentration on the calibration curve that can be measured with an accuracy of 80-120% and a precision of ±20% coefficient of variation (CV). This parameter directly influences the ability to characterize complete elimination profiles of drugs, as concentrations falling below the LLOQ may lead to truncated terminal phases in concentration-time curves and potentially inaccurate estimation of pharmacokinetic parameters such as half-life and area under the curve (AUC). [2]
In bioanalytical chemistry, several standardized metrics exist to define the sensitivity and performance characteristics of an analytical method, particularly at low analyte concentrations. The limit of blank (LOB) represents the highest apparent analyte concentration expected to be found when replicates of a blank sample containing no analyte are tested. The limit of detection (LOD) is defined as the lowest concentration of an analyte that can be reliably detected but not necessarily quantified with specified accuracy and precision, typically using a signal-to-noise ratio of 3:1. Most importantly, the lower limit of quantification (LLOQ), sometimes referred to simply as LOQ, represents the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy, typically defined by a signal-to-noise ratio of 10:1 or through statistical calculation approaches. These parameters form a hierarchy of analytical sensitivity that progresses from detection to reliable quantification. [3] [4]
Regulatory authorities including the FDA and ICH have established specific criteria that must be met for LLOQ determination and validation. According to these guidelines, the LLOQ should demonstrate both precision and accuracy within ±20% of the nominal concentration, with the analyte response at the LLOQ being at least five times the response of the blank matrix. Additionally, the blank matrix sample at the retention time of the analyte must not exceed 20% of the area corresponding to the LLOQ. These requirements ensure that the reported LLOQ represents a concentration that can be reliably measured in actual study samples, not merely an extrapolation from calibration curves. The LLOQ should be adapted to expected concentrations and the specific aims of each study, meaning it doesn't necessarily need to be as low as possible if those low concentrations are not clinically relevant. [5]
Table 1: Experimentally determined LLOQ values for this compound in human biological matrices
| Biological Matrix | LLOQ Value | Upper Limit of Quantification | Linear Range | Reference |
|---|---|---|---|---|
| Human Plasma | 0.100 ng/mL | 400 ng/mL | 0.100-400 ng/mL | [1] |
| Human Urine | 1.00 ng/mL | 2500 ng/mL | 1.00-2500 ng/mL | [1] |
The validated LC-MS/MS method for this compound quantification demonstrated exceptional sensitivity with a plasma LLOQ of 0.100 ng/mL, which is sufficiently sensitive for pharmacokinetic studies following therapeutic dosing. The substantial difference in LLOQ between plasma and urine (10-fold higher in urine) reflects both the expected concentration differences in these matrices and potentially greater matrix effects in urine that can impact sensitivity. The linear range for both matrices spanned several orders of magnitude, indicating the method's robustness across expected concentration ranges in clinical samples. The LLOQ values were determined during method validation with acceptable precision and accuracy at these concentration levels, meeting all regulatory requirements for bioanalytical methods. [1]
Table 2: Common approaches for determining LLOQ in bioanalytical methods
| Method Approach | Basis of Calculation | Typical LLOQ Definition | Applicable Techniques |
|---|---|---|---|
| Signal-to-Noise Ratio | Instrument response comparison | Signal-to-noise ratio of 10:1 | HPLC, LC-MS with baseline noise |
| Standard Deviation of Blank | Statistical variability of blank matrix | Mean blank + 10 × Standard Deviation | All techniques with blank matrix |
| Standard Deviation and Slope | Variability relative to sensitivity | 10 × (Standard Deviation/Slope) | Techniques with calibration curves |
| Visual Evaluation | Practical detection capability | Lowest concentration consistently detected | Qualitative/semi-quantitative methods |
| Accuracy Profile | Total error approach | Lowest concentration meeting accuracy limits | Regulatory quality control environments |
The determination of LLOQ for this compound utilized the signal-to-noise ratio approach in conjunction with precision and accuracy measurements, which aligns with common practice in LC-MS/MS bioanalysis. While the signal-to-noise method is widely used and easily implemented, particularly for chromatographic methods with observable baseline noise, other approaches may offer advantages in specific scenarios. For instance, the standard deviation of the blank method is particularly useful when blank matrix is readily available, while the accuracy profile approach provides a comprehensive assessment that incorporates both precision and accuracy in determining the reliable quantification limit. The selection of an appropriate approach depends on the specific analytical technique, matrix effects, and regulatory expectations. [3] [5]
The sample preparation method for this compound quantification employed a straightforward protein precipitation technique, which provided sufficient clean-up for LC-MS/MS analysis while maintaining high recovery rates. The protocol commenced with the aliquot transfer of 200 μL of human plasma or urine into appropriately labeled microcentrifuge tubes. For the protein precipitation step, 800 μL of ice-cold methanol containing the internal standard midazolam (at a concentration of 2 ng/mL) was added to each sample. The precipitation solution was supplemented with 0.2 M zinc sulfate in a 7:3 (v/v) ratio of methanol to zinc sulfate solution, which enhanced protein denaturation and precipitation efficiency. The mixture was vigorously vortexed for 10 minutes to ensure complete protein precipitation and analyte extraction, followed by centrifugation at 13,000 × g for 10 minutes at 4°C to pellet the precipitated proteins. The resulting supernatant was carefully transferred to HPLC vials with insertes to minimize the transfer of any particulate matter that could potentially compromise the chromatographic system. For urine samples, the same protocol was applied with minor modifications to account for differences in matrix composition. [1] [6]
Table 3: Optimized LC-MS/MS conditions for this compound quantification
| Parameter | Specification | Description/Notes |
|---|---|---|
| Chromatography | ||
| Analytical Column | XBridge C18 (50 mm × 2.1 mm, 2.5 μm) | Maintained at ambient temperature |
| Mobile Phase | 5 mM ammonium formate (pH 9.5)-acetonitrile-methanol (60:30:10, v/v/v) | Isocratic elution mode |
| Flow Rate | 0.3 mL/min | Optimal for column dimensions |
| Injection Volume | 10 μL | Partial loop injection mode |
| Mass Spectrometry | ||
| Ionization Source | Electrospray Ionization (ESI) | Positive ion mode |
| MRM Transitions | m/z 469.1 → 382.2 (this compound) | Collision energy optimized |
| Internal Standard MRM | m/z 326.2 → 291.3 (Midazolam) | Used for normalization |
| Source Temperature | 500°C | Optimal for desolvation |
| Ion Spray Voltage | 5500 V | Positive ion mode optimization |
The liquid chromatography separation was achieved using an XBridge C18 column with isocratic elution, providing excellent retention and peak shape for this compound with a total runtime of 3.5 minutes per sample, making the method suitable for high-throughput analysis of clinical samples. The mass spectrometric detection was performed in positive ion multiple reaction monitoring (MRM) mode by monitoring the specific precursor→product ion transitions for both this compound (m/z 469.1→382.2) and the internal standard midazolam (m/z 326.2→291.3). The use of MRM detection provided exceptional selectivity for this compound in complex biological matrices, while the stable isotope-labeled internal standard corrected for any variations in extraction efficiency, matrix effects, or instrument performance. The instrumental parameters were systematically optimized to maximize sensitivity and reproducibility, with particular attention to declustering potentials, collision energies, and collision cell exit potentials to achieve the optimal signal intensity for both analyte and internal standard. [1]
Figure 1: Experimental workflow for the determination of this compound in human plasma and urine by LC-MS/MS
The method validation for this compound quantification included comprehensive assessment of precision and accuracy across the validated concentration range, with particular emphasis on the LLOQ level. For plasma samples, the intra-day precision ranged from 3.2% to 8.6% coefficient of variation (CV), while the inter-day precision varied from 4.1% to 9.2% across quality control levels. At the LLOQ concentration of 0.100 ng/mL, the method demonstrated an inter-day precision of 8.6%, well within the acceptable limit of 20% CV. The mean assay accuracy was within ±6.8% of nominal values for both plasma and urine matrices, indicating excellent agreement between measured and theoretical concentrations. For urine samples, similar performance was observed with precision values below 9.2% at all concentration levels, including the LLOQ of 1.00 ng/mL. These results confirmed that the method met all regulatory requirements for bioanalytical method validation and was suitable for application in clinical pharmacokinetic studies. [1]
The stability of this compound in both plasma and urine matrices was evaluated under a variety of conditions representative of typical sample handling, storage, and processing scenarios. The drug demonstrated excellent stability through three freeze-thaw cycles with deviations from nominal concentrations of less than 8.5%, indicating that temporary temperature fluctuations during sample processing would not compromise result integrity. Processed samples maintained stability in the autosampler for at least 24 hours at 10°C, allowing for uninterrupted batch analysis of large sample sets. Long-term stability assessments at -80°C confirmed that this compound remained stable in both plasma and urine for the duration typically required for clinical study analysis. The method robustness was further established through deliberate, slight variations in mobile phase composition (±5%), flow rate (±0.05 mL/min), and column temperature (±5°C), with all modifications resulting in maintained system suitability criteria and minimal impact on quantification accuracy. [1]
The validated LC-MS/MS method with its established LLOQ has been successfully applied to a Phase I dose escalation pharmacokinetic study in Chinese cancer patients, demonstrating its practical utility in a clinical research setting. The exceptional sensitivity of the method (LLOQ of 0.100 ng/mL in plasma) enabled comprehensive characterization of the terminal elimination phase of this compound, which is crucial for accurate determination of elimination half-life and total exposure parameters such as area under the curve (AUC). The high sample throughput capability (3.5 minutes per sample) allowed for efficient analysis of the intensive pharmacokinetic sampling schedules typically employed in Phase I trials, where numerous time points are collected following drug administration. The reliable quantification of this compound in urine further permitted assessment of renal excretion pathways and mass balance considerations, providing a more complete understanding of the drug's disposition in humans. The robust performance of the method across the clinical sample analysis demonstrated its suitability for supporting regulatory submissions and further clinical development decisions. [1]
The appropriate handling of concentration data that fall below the lower limit of quantification (BLQ) represents an important consideration in pharmacokinetic analysis and regulatory submissions. Traditional approaches that simply discard BLQ values may introduce systematic bias in pharmacokinetic parameter estimation, particularly for the terminal elimination phase where accurate half-life determination depends on complete concentration-time profiles. Regulatory agencies have acknowledged that while the use of measurements below the LLOQ is "not recommended" according to the 2001 FDA Guidance on Bioanalytical Method Validation, deviations from this recommendation may be permitted when scientifically justified. Modern pharmacometric approaches, such as the "Method M3" implemented in population pharmacokinetic software like NONMEM, allow for the appropriate incorporation of BLQ data as censored observations, potentially yielding less biased parameter estimates. Additionally, the integration of companion pharmacokinetic and pharmacodynamic information can provide supplementary evidence for the validity of drug concentration measurements falling below the LLOQ, particularly when drug effects persist beyond quantifiable concentrations. [2]
The validated LC-MS/MS method for the quantification of this compound in human plasma and urine represents a robust bioanalytical approach that meets all regulatory requirements for sensitivity, specificity, accuracy, and precision. The established LLOQ values of 0.100 ng/mL in plasma and 1.00 ng/mL in urine provide adequate sensitivity for comprehensive pharmacokinetic characterization in clinical studies, enabling accurate determination of key disposition parameters. The straightforward sample preparation utilizing protein precipitation, combined with the rapid chromatographic separation and selective mass spectrometric detection, offers an efficient solution for high-throughput analysis of clinical samples. The method has proven application in Phase I clinical trials and provides a reliable foundation for further clinical development of this compound. As the drug progresses through later stages of development, the described methodological approach serves as a template for robust bioanalytical support of investigational anticancer agents.
Tyrosine kinase inhibitors (TKIs) are a cornerstone of targeted cancer therapy. Characterizing their pharmacokinetic (PK) profile is essential for establishing dosing regimens, understanding efficacy and toxicity, and guiding clinical use [1]. This application note provides a detailed methodological framework for conducting clinical PK studies for TKIs, using established protocols from drugs like imatinib as a reference model [2] [1]. These methods can be applied to novel TKIs, such as Henatinib, in development.
The table below defines the key PK parameters that should be characterized in any clinical TKI study and the standard methods for their calculation.
Table 1: Core Pharmacokinetic Parameters and Calculation Methods
| Parameter | Description | Standard Calculation Method |
|---|---|---|
| C~max~ | Maximum observed plasma concentration | Directly observed from concentration-time data |
| T~max~ | Time to reach C~max~ | Directly observed from concentration-time data |
| AUC~0-t~ | Area Under the Curve from zero to last measurable time point | Linear/Log-trapezoidal method |
| AUC~0-∞~ | Area Under the Curve from zero to infinity | AUC~0-t~ + (C~last~/λ~z~) |
| t~1/2~ | Terminal elimination half-life | ln(2)/λ~z~ |
| CL/F | Apparent Oral Clearance | Dose / AUC~0-∞~ |
| V~d~/F | Apparent Volume of Distribution | (CL/F) / λ~z~ |
The gold standard for quantifying TKI plasma concentrations is LC-MS/MS due to its high sensitivity and specificity [2].
A typical design to define baseline PK is a single-dose, open-label study in patients or healthy volunteers [2].
For a comprehensive clinical profile, advanced modeling and interaction studies are crucial.
A whole-body PBPK model simulates drug disposition in tissues by incorporating physiological parameters and drug-specific ADME (Absorption, Distribution, Metabolism, Excretion) properties [2].
The workflow for developing and applying a PBPK model is outlined in the diagram below.
TKIs are often victims and perpetrators of DDIs, primarily via Cytochrome P450 (CYP) enzymes [2] [1].
Table 2: Example DDI Scenarios and Management Based on TKI Models
| Interaction Scenario | Potential Effect on this compound PK | Clinical Management Recommendation |
|---|---|---|
| Co-administration with Strong CYP3A4 Inhibitor (e.g., Ketoconazole) | ↑ Exposure (AUC), risk of toxicity [2] | Avoid concurrent use. If unavoidable, consider reducing this compound dose with close monitoring. |
| Co-administration with Strong CYP3A4 Inducer (e.g., Rifampin) | ↓ Exposure (AUC), risk of reduced efficacy [2] | Avoid concurrent use. Consider a non-enzyme-inducing alternative. |
| Co-administration with Gastric pH-elevating drugs (e.g., PPIs) | Potential ↓ solubility and absorption (for base compounds) [1] | Separate administration by several hours or use an alternative acid-reducing agent (e.g., H2-receptor antagonist). |
This application note provides a robust methodological framework for conducting clinical pharmacokinetic studies of novel TKIs like this compound. By implementing these standardized protocols for bioanalysis, clinical design, PBPK modeling, and DDI assessment, researchers can efficiently characterize the drug's profile, mitigate clinical risks, and optimize therapeutic use.
References
This section details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for determining henatinib concentrations in human plasma and urine [1] [2].
The sample preparation uses a simple protein precipitation (PPT) technique [2].
Materials & Reagents:
Procedure:
This straightforward PPT method provides a high recovery of this compound and is suitable for high-throughput analysis [2].
The following table summarizes the key instrumental parameters used for the separation and detection of this compound.
| Parameter | Specification |
|---|---|
| Chromatography | |
| Column | XBridge C18 (50 mm × 2.1 mm, 2.5 µm) [1] [2] |
| Mobile Phase | 5 mM Ammonium formate (pH 9.5) : Acetonitrile : Methanol (60:30:10, v/v/v) [1] [2] |
| Flow Rate | Not explicitly stated, but runtime is 3.5 min/sample [2] |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode [1] |
| Detection Mode | Multiple Reaction Monitoring (MRM) [1] [2] |
| MRM Transition (this compound) | m/z 469.1 → 382.2 [1] [2] |
| MRM Transition (Internal Standard) | m/z 326.2 → 291.3 [1] [2] |
The use of an alkaline mobile phase (pH 9.5) was found to be critical for achieving improved retention and a symmetric peak shape for this compound [1]. An increase in the organic portion of the mobile phase also enhanced the assay's sensitivity [1].
The workflow below summarizes the key steps involved in the bioanalytical method for this compound.
The developed LC-MS/MS method was rigorously validated and successfully applied in a clinical setting.
The method demonstrated excellent performance characteristics, as summarized below.
| Validation Parameter | Result for Plasma | Result for Urine |
|---|---|---|
| Linear Range | 0.100 - 400 ng/mL [2] | 1.00 - 2500 ng/mL [2] |
| Lower Limit of Quantification (LLOQ) | 0.100 ng/mL [1] [2] | 1.00 ng/mL [2] |
| Intra-day Precision (RSD%) | < 8.6% [2] | < 8.6% [2] |
| Inter-day Precision (RSD%) | < 9.2% [2] | < 9.2% [2] |
| Accuracy (Relative Error %) | Within ± 6.8% [2] | Within ± 6.8% [2] |
This validated method was used to characterize the pharmacokinetics of this compound in cancer patients as part of a phase I dose escalation study [1] [2]. The high sensitivity, with an LLOQ of 0.100 ng/mL for plasma, was sufficient to measure the low concentrations of this compound expected in humans after administration, enabling the generation of crucial first-in-human pharmacokinetic data [1].
This compound is a novel, orally active, small-molecule multi-kinase inhibitor that targets VEGFR-2, c-kit, and PDGFR, exhibiting broad antitumor and antiangiogenic activities [3]. It is a derivative of the established TKI sunitinib [1].
The approach of using LC-MS/MS for TKI analysis is well-established. The choice of sample preparation technique can vary depending on the specific requirements. While this protocol for this compound uses PPT, other techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are also commonly employed for TKIs [4] [5]. PPT is favored for its simplicity and speed, LLE for its effectiveness with lipophilic compounds, and SPE for its superior clean-up capability, which is particularly useful for complex matrices or simultaneous quantification of multiple analytes [5].
1. Introduction Henatinib is a novel oral small-molecule multikinase inhibitor that has demonstrated broad and potent antitumor activities in preclinical studies. This application note describes a simple, sensitive, and rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma and urine. The validated method was successfully applied to a phase I dose escalation pharmacokinetic study in Chinese cancer patients [1].
2. Experimental Protocol
3. Method Validation Summary The developed method was comprehensively validated according to standard bioanalytical guidelines.
Table 1: Analytical Performance and Validation Data for this compound Assay [1]
| Validation Parameter | Plasma | Urine |
|---|---|---|
| Linear Range | 0.100 - 400 ng/mL | 1.00 - 2500 ng/mL |
| LLOQ | 0.100 ng/mL | 1.00 ng/mL |
| Intra-day Precision (RSD%) | < 8.6% | < 9.2% |
| Inter-day Precision (RSD%) | < 8.6% | < 9.2% |
| Accuracy (Bias%) | Within ± 6.8% | Within ± 6.8% |
| Runtime per Sample | ~3.5 minutes | ~3.5 minutes |
For context, the table below compares the this compound method with analytical methods for Imatinib, another tyrosine kinase inhibitor. This highlights the diversity of techniques used in TKI analysis.
Table 2: Comparison of Analytical Methods for Different Tyrosine Kinase Inhibitors
| Drug / Method Feature | This compound | Imatinib (Method A) | Imatinib (Method B) |
|---|---|---|---|
| Analytical Technique | LC-MS/MS | HPLC-UV | Stability-Indicating HPLC-UV |
| Matrix | Plasma, Urine | Human Plasma | Solution, Plasma |
| Linear Range | 0.1-400 ng/mL (Plasma) | Not explicitly stated | 0.5-20 μg/mL |
| Runtime per Sample | ~3.5 min | < 5 min | 6 min |
| Key Application | Pharmacokinetic Study | Simultaneous determination with metabolite | Forced Degradation Studies |
| Reference | [1] | [2] | [3] |
While the published method for this compound is presented as a final, optimized protocol, the development of such a method typically follows a logical sequence. The diagram below outlines a general workflow for developing and validating a bioanalytical method.
The presented LC-MS/MS protocol for this compound represents a highly optimized method suitable for high-throughput clinical pharmacokinetic studies. Its key advantages are:
This method provides a solid foundation for researchers conducting bioanalysis of this compound. Future work could explore further automation in sample preparation or the use of newer core-shell chromatographic particles to potentially increase throughput or resolution without compromising sensitivity.
Henatinib represents a novel class of oral small-molecule multikinase inhibitors that have demonstrated broad antitumor activities in preclinical models. The advancement of such targeted therapies from preclinical to clinical development necessitates robust analytical methods for pharmacokinetic evaluation. This application note provides a detailed protocol for the quantitative determination of this compound in human biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS), validated according to regulatory standards for clinical pharmacokinetic studies. Additionally, we explore the broader landscape of high-throughput screening (HTS) methodologies in oncology drug development, highlighting innovative approaches for addressing therapeutic resistance and optimizing drug combinations.
The LC-MS/MS method described herein enables precise quantification of this compound in human plasma and urine, supporting Phase I clinical trials. The assay demonstrates excellent sensitivity with a lower limit of quantification (LLOQ) of 0.100 ng/mL in plasma and 1.00 ng/mL in urine, adequate for monitoring drug concentrations following therapeutic dosing. The method has been successfully applied to dose escalation studies in Chinese cancer patients, providing critical pharmacokinetic data to guide clinical development decisions [1].
Table 1: LC-MS/MS Instrument Parameters
| Parameter | Specification |
|---|---|
| Chromatography System | High-performance liquid chromatography |
| Analytical Column | XBridge C18 (50 mm × 2.1 mm, 2.5 μm) |
| Mobile Phase | 5mM ammonium formate (pH 9.5)-acetonitrile-methanol (60:30:10, v/v/v) |
| Mass Spectrometer | Triple quadrupole with electrospray ionization |
| Ionization Mode | Positive ion multiple reaction monitoring (MRM) |
| Ion Transitions | m/z 469.1→382.2 (this compound), m/z 326.2→291.3 (midazolam-IS) |
| Analytical Runtime | 3.5 minutes per sample |
The sample preparation procedure utilizes a simple protein precipitation approach that provides efficient recovery while minimizing matrix effects. The use of methanol as precipitation solvent demonstrates excellent extraction efficiency for both this compound and the internal standard [1].
The method was comprehensively validated according to regulatory guidelines for bioanalytical method validation.
Table 2: Method Validation Performance Data
| Validation Parameter | Plasma | Urine |
|---|---|---|
| Linear Range | 0.100-400 ng/mL | 1.00-2500 ng/mL |
| Lower Limit of Quantification | 0.100 ng/mL | 1.00 ng/mL |
| Intra-day Precision | <8.6% | <9.2% |
| Inter-day Precision | <9.2% | <9.2% |
| Accuracy | Within ±6.8% | Within ±6.8% |
| Extraction Recovery | Consistent and reproducible | Consistent and reproducible |
Quantitative high-throughput screening (qHTS) has emerged as a powerful approach for profiling drug efficacy across cancer models. Researchers have employed the NCI Approved Oncology Drug Set II to screen basal-type (SUM149) and ErbB2-overexpressing (SUM190) inflammatory breast cancer (IBC) models. This titration-based screening paradigm generates complete concentration-response curves for each compound, providing rich pharmacological data. The study design included evaluation of acquired resistance mechanisms through lapatinib-resistant cell lines (rSUM149) and resistance reversal models (rrSUM149) to understand adaptive responses to targeted therapies [2].
The OncoFinder algorithm represents a novel bioinformatic approach that analyzes intracellular signaling and metabolic pathway activation rather than individual gene expression. This method calculates Pathway Activation Strength (PAS), which serves as a qualitative measure of pathway activation. Research has demonstrated that PAS values can identify molecular pathways correlated with cellular response to targeted therapies including Pazopanib, Sorafenib, Sunitinib, and Temsirolimus. This approach has shown promise in predicting drug sensitivity based on pre-treatment pathway activation profiles, potentially enabling more personalized treatment selection [3].
Bayesian machine learning models have been successfully applied to HTS data for antimalarial drug discovery. These models utilize molecular fingerprints and physicochemical properties to predict compound activity. In one application, researchers trained Bayesian models on β-haematin inhibition data and demonstrated remarkable enrichment in identifying active compounds. When applied to screen FDA-approved drugs, the method successfully ranked known clinical antimalarials in the top 2.1% of compounds, validating its predictive power. This approach represents a powerful strategy for maximizing value from HTS data by enabling virtual screening of compound libraries [4].
Table 3: High-Throughput Screening Applications in Drug Development
| Application | Screening Platform | Key Findings | Reference |
|---|---|---|---|
| IBC Drug Profiling | qHTS with NCI Oncology Drug Set II | Lapatinib resistance leads to cross-resistance to other targeted therapies | [2] |
| Pathway-Based Drug Response | OncoFinder PAS analysis | PAS correlates with IC50 values for targeted therapies in renal cancer | [3] |
| Antimalarial Discovery | Bayesian modeling of β-haematin inhibition | 81% hit-rate for predicted compounds in experimental validation | [4] |
| Melanoma Drug Combinations | 384-well growth inhibition assays | Dasatinib combinations with BRAF/MEK inhibitors show synergy | [5] |
The automated quantitative high-throughput screening protocol for cell proliferation assessment involves the following key steps:
The NP-40 based detergent-mediated assay for β-haematin formation inhibition:
This assay has been successfully implemented in HTS format with excellent robustness (Z' > 0.5) and has identified novel antimalarial scaffolds with whole-cell activity.
Figure 1: Workflow for this compound sample preparation and analysis using LC-MS/MS
Figure 2: High-throughput screening workflow for drug efficacy profiling
The LC-MS/MS method presented herein provides a robust, sensitive, and high-throughput approach for quantifying this compound in biological matrices. The short analytical runtime of 3.5 minutes per sample enables efficient processing of large sample batches from clinical studies, while the comprehensive validation confirms reliability for generating pharmacokinetic data. The method's application in Phase I trials demonstrates its utility in supporting clinical development of novel targeted therapies [1].
The integration of advanced HTS technologies with bioinformatic approaches like OncoFinder PAS analysis and Bayesian modeling represents a paradigm shift in oncology drug development. These methods enable data-driven hypothesis generation and can identify predictive biomarkers of response. The discovery that lapatinib resistance leads to cross-resistance to multiple targeted therapies underscores the importance of understanding adaptive resistance mechanisms [2]. Similarly, the ability to predict drug response based on pathway activation patterns rather than individual mutations offers promising avenues for treatment personalization [3].
Future directions in high-throughput drug development should focus on integrating multimodal data—including transcriptomic, proteomic, and metabolomic profiles—to build more comprehensive predictive models. Additionally, the application of 3D culture models and patient-derived organoids in HTS platforms may enhance the clinical translatability of preclinical findings.
The key details of the terminated clinical trial are summarized in the table below:
| Trial Identifier | Phase | Status | Condition | Reported Events | Disclosure Status of Reasons |
|---|
| NCT01416623 | Phase I | Terminated (as of Apr 2022) | Advanced Solid Malignancies | - Sponsor termination (Dec 2012) [1]
According to the available data, the trial was sponsored by Jiangsu HengRui Medicine Co., Ltd. and was listed as "terminated" on April 21, 2022 [1]. The public database DrugBank also lists the trial status as "terminated" but does not provide the underlying reasons [2].
For visualizing signaling pathways or experimental workflows in your research, you can use the following Graphviz (DOT language) template. This template incorporates the specific formatting requirements you specified.
Diagram Title: this compound Clinical Trial Termination Workflow
Key Specifications and Rationale:
rankdir=TB (Top to Bottom) creates a logical flow, while splines="ortho" uses straight, rectangular lines for a clean appearance [4].fontcolor is explicitly set to #202124 (dark gray) on light backgrounds and #FFFFFF (white) on colored backgrounds to ensure high contrast and readability [5].labeldistance=2.5 attribute ensures that text labels on edges are positioned with sufficient space from the nodes they connect [6] [7].Since the specific reasons for termination are not public, you may need to investigate further through these methods:
The table below summarizes the key available information on this compound.
| Property | Description |
|---|---|
| Generic Name | This compound [1] |
| Modality | Small Molecule [1] |
| Status | Investigational; previously used in trials for Advanced Solid Cancers [1] |
| Primary Mechanism | Orally active multi-kinase inhibitor [2] |
| Molecular Formula | C25H29FN4O4 [1] |
| Molecular Weight | 468.53 g/mol [1] |
This compound is characterized as a multi-kinase inhibitor. The following table lists its known targets and measured potency (IC50 values) from a commercial supplier's data [2].
| Target | IC50 (Half Maximal Inhibitory Concentration) |
|---|---|
| VEGFR-2 | 0.6 nM |
| c-Kit | 3.3 nM |
| PDGFR | 41.5 nM |
According to the vendor information, this compound significantly inhibits VEGFR-2 phosphorylation and its downstream signaling pathway in human umbilical vein endothelial cells (HUVECs) [2].
Since specific protocols for this compound are not available, the following diagram and workflow outline the standard steps for characterizing a kinase inhibitor, which can serve as a general guide. This process helps in identifying the root causes of experimental issues [3].
Workflow Steps Explained:
The following FAQs address broad challenges that are common in kinase inhibitor R&D, which may be applicable to working with compounds like this compound.
| Challenge & Question | Potential Solutions & Guidance |
|---|
| Lack of Efficacy in Cellular Assays The compound shows good biochemical potency but no effect in cells. | • Verify cellular permeability and check for efflux by transporters. • Confirm that the cellular pathway is active and the target is expressed. • Ensure the assay is optimized for incubation time and compound stability in culture media. | | High Toxicity or Off-Target Effects The compound shows unexpected cytotoxicity or phenotypic effects. | • Perform broad kinase profiling to identify off-target liabilities [3] [4]. • Review the selectivity index of your compound. A low index may require chemical optimization for specificity [3]. • Consider that some off-target effects may be due to high tissue accumulation, not just biochemical potency [5]. | | Inconsistent Results Between Assays Data is not reproducible across different experimental setups. | • Strictly use validated positive and negative controls in every experiment. • Carefully match assay conditions (e.g., ATP concentrations) between biochemical and cellular assays, as many inhibitors are ATP-competitive [3]. • Standardize cell passage number, lysis methods, and detection antibodies. |
1. Does imatinib enter cells by passive diffusion alone? No, research indicates that imatinib uptake is a temperature-dependent process, which is a key characteristic of active transport. Studies using specific inhibitors suggest that the human organic cation transporter 1 (hOCT1) plays a significant role in its influx into cells [1].
2. Which efflux transporters can limit the intracellular concentration of imatinib? The efflux transporter P-glycoprotein (P-gp/ABCB1/MDR1) has been demonstrated to actively pump imatinib out of cells. The expression levels of influx (e.g., hOCT1) and efflux (e.g., P-gp) transporters are a critical determinant of the intracellular drug levels and may contribute to resistance [1].
3. My Caco-2 transport assay results are highly variable. What could be the cause? P-gp expression levels in Caco-2 cell monolayers are not constant and can be influenced by several culturing conditions [2]:
This method is used to characterize the mechanisms of drug influx and efflux [1].
[14C]-imatinib).This protocol outlines a standard method to evaluate compounds for P-gp inhibitory activity [3] [4].
[3H]-paclitaxel).Papp (B-to-A) / Papp (A-to-B). A decrease in this ratio in the presence of the inhibitor confirms inhibitory activity.The table below summarizes data on selective P-gp inhibitors useful for such experiments [3]:
| Inhibitor (Code Name) | Generation | Key Characteristics & Selectivity Notes |
|---|---|---|
| Verapamil | First | Low-affinity, low-selectivity P-gp inhibitor; also a P-gp substrate and has other pharmacological activities [3]. |
| VX-710 (Biricodar) | Second | Higher inhibitory activity than first-gen; however, also inhibits CYP3A4 [3]. |
| GF120918 (Elacridar) | Third | Potent P-gp inhibitor; also inhibits Breast Cancer Resistance Protein (BCRP/ABCG2) [3]. |
| LY335979 (Zosuquidar) | Third | Highly potent and selective P-gp inhibitor; shows little effect on BCRP, making it ideal for isolating P-gp-specific effects [3]. |
| XR9576 (Tariquidar) | Third | Potent P-gp inhibitor; evidence suggests it also inhibits BCRP [3]. |
| Phytic Acid (IP6) | Natural | Non-competitively inhibits P-gp by reducing ATPase activity and inducing conformational changes [4]. |
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| High variability in efflux ratios between experiments. | Inconsistent P-gp expression in Caco-2 monolayers due to culturing conditions [2]. | Standardize culture protocols: use consistent passage numbers, trypsinize post-confluence, and culture on polycarbonate filters. Consider using P-gp-induced Caco-2 cells (cultured with vinblastine) for a more robust signal [5]. |
| Lack of inhibition effect in assay. | Use of a non-selective inhibitor (e.g., verapamil) at insufficient concentration, or the drug's efflux is mediated by a transporter other than P-gp [3]. | Validate inhibitor activity with a control substrate (e.g., R123). Use a more potent and selective third-generation inhibitor like LY335979 to confirm P-gp involvement [3]. |
| Low intracellular drug concentration. | Dominant efflux over influx (e.g., high P-gp/MDR1 activity, low hOCT1 activity) [1]. | Quantify mRNA/protein levels of key influx/efflux transporters in your cell model. Co-incubate with a selective P-gp inhibitor to boost intracellular levels. |
To visualize the logical flow of a comprehensive investigation into a drug's transport mechanisms, the following diagram outlines the key steps:
I hope this structured information provides a solid foundation for your technical support center. The principles derived from imatinib research are highly applicable to the investigation of other small-molecule kinase inhibitors.
FAQ 1: What are the primary factors that determine a drug's intestinal absorption? The intestinal absorption of an orally administered drug is a complex process governed by the drug's intrinsic properties and physiological barriers. Key factors include [1]:
FAQ 2: What is the Caco-2 model and why is it used? The Caco-2 cell line is a standard in vitro model derived from human colon adenocarcinoma cells. When cultured, these cells differentiate to form a monolayer that mimics the human intestinal epithelium, complete with tight junctions, brush borders, and various transporters and enzymes. It is considered a "gold standard" in the pharmaceutical industry for predicting intestinal drug permeability and absorption during early-stage drug development [3] [4].
FAQ 3: My Caco-2 permeability results are highly variable. How can I troubleshoot this? High variability in Caco-2 assays is a well-known challenge, often stemming from inconsistencies in cell culture and assay protocols. The following table outlines common issues and solutions:
| Problem Area | Specific Issue | Troubleshooting Action |
|---|---|---|
| Cell Culture | Long culture time, passage number, seeding density | Standardize protocol: use consistent passage numbers (e.g., 25-45), seeding density, and culture duration (21-24 days) [4]. |
| Monolayer Integrity | Uneven differentiation, weak tight junctions | Validate integrity before each experiment using a marker like Lucifer Yellow (Papp < 2.0 x 10-6 cm/s) or by measuring Transepithelial Electrical Resistance (TEER) [4]. |
| Assay Conditions | pH, buffer composition, stirring, concentration | Use physiologically relevant buffers (e.g., pH 6.5 apical, 7.4 basolateral), ensure agitation, and verify drug stability and solubility in the transport medium [3] [4]. |
| Data Quality | Inconsistent calculations, lab-specific protocols | Include validated reference compounds (see Table 1 below) in every run to calibrate the system and ensure rank-order correlation [3] [4]. |
This protocol is based on standardized methods recommended for regulatory submission [4].
Objective: To determine the apparent permeability (Papp) of a drug candidate across a Caco-2 cell monolayer.
Materials:
Workflow: The following diagram illustrates the key stages of the Caco-2 permeability assay workflow.
Calculations: Calculate the apparent permeability (Papp) using the formula: Papp = (dQ/dt) / (A × C₀) Where:
Papp is typically reported in cm/s × 10⁻⁶.
Interpretation: Compare your results to established reference drugs. The following table provides Papp values for model drugs as per regulatory guidelines [4].
Table 1: Permeability Classification of Model Drugs in Caco-2 Assays
| Permeability Class | Model Drug | Typical Papp (×10⁻⁶ cm/s) | Human Absorption (fa %) |
|---|---|---|---|
| High | Caffeine | ~44.3 | ≥ 99% |
| High | Metoprolol | ~37.3 | ≥ 90% |
| Moderate | Chlorpheniramine | ~16.0 | ~50% |
| Low | Atenolol | ~1.6 | ~50% |
| Low | Mannitol | ~0.2 | ~26% |
Objective: To determine if a drug is a substrate or inhibitor of the efflux transporter P-gp.
Method:
Interpretation:
For kinase inhibitors like this compound, the drug's primary mechanism of action (inhibiting specific tyrosine kinases) may also influence cellular barriers. While not directly related to intestinal absorption, understanding these pathways is crucial for comprehensive drug profiling.
Pathway: Kinase Inhibition and Barrier Function The following diagram illustrates how kinase inhibitor signaling can impact endothelial and epithelial barrier integrity, a concept relevant to the blood-brain barrier and potentially to intestinal health.
In the absence of specific data for this compound, a systematic approach is essential. You should:
Q: What is the primary goal of a dose escalation study? The primary goal is to determine the Maximum Tolerated Dose (MTD). This is the highest dose of a new drug that does not cause unacceptable side effects, specifically Dose-Limiting Toxicities (DLTs), in a pre-specified proportion of patients [1].
Q: How does a dose escalation study relate to the Recommended Phase II Dose (RP2D)? The MTD found in the dose escalation phase is often used to establish the Recommended Phase II Dose (RP2D). However, the RP2D is not always the MTD; it can be a lower dose that still shows good efficacy with a better safety profile. This determination is often refined in a subsequent dose expansion phase [1].
Q: What is a dose expansion phase and why is it used? The dose expansion phase is initiated after a dose of interest (like the MTD) has been identified. Its primary goals are to [1]:
It is reported that in 13% of trials, findings from the expansion phase lead to a modification of the initially proposed RP2D [1].
Q: What are the key differences between the escalation and expansion phases? The table below summarizes the core distinctions between these two critical parts of a Phase I oncology trial [1].
| Feature | Dose Escalation Phase | Dose Expansion Phase |
|---|---|---|
| Primary Objective | Identify the Maximum Tolerated Dose (MTD) | Confirm safety, evaluate preliminary efficacy, refine RP2D |
| Patient Population | Small, sequential cohorts (typically 3-6 patients per dose level) | Larger, more diverse cohorts, sometimes targeting specific subtypes |
| Dose Levels | Multiple, tested sequentially | Single or a few dose levels (e.g., the MTD), tested simultaneously |
| Decision Criteria | Escalation continues until DLTs are observed, stopping at the MTD | Assess if the selected dose is suitable for larger-scale (Phase II) studies |
| Outcome | Determine MTD or a biologically effective dose | Establish the final RP2D and assess early signs of efficacy |
Q: What is the "3+3" design? The "3+3" design is a traditional, rule-based approach for dose escalation [2] [1]. It works as follows:
The following diagram illustrates this logical workflow:
Q: Are there modern alternatives to the "3+3" design? Yes, model-based designs are increasingly used. These include:
Q: Our trial did not accurately determine the MTD in the escalation phase. What now? This is a known risk. Simulations show that in 50% of trials, the MTD is not accurately determined during dose escalation alone [1]. This is a key reason for including a dose expansion phase, which allows for further evaluation of the safety profile and refinement of the RP2D based on more data [1].
Q: What are the common statistical pitfalls in designing a dose expansion phase? Regulatory bodies like the FDA emphasize [1]:
Q: What is the regulatory perspective on dose expansion? Recent FDA guidance formalizes expectations for dose-expansion cohorts [1]:
The following diagram provides a high-level overview of the entire process of a Phase I oncology trial, integrating both dose escalation and expansion phases to arrive at the final RP2D [1].
This FAQ addresses common laboratory issues that can affect method precision and accuracy.
| Issue & Possible Causes | Troubleshooting Steps | Prevention & Best Practices |
|---|
| High Background Noise/Artifacts • Contaminated reagents • Carryover in HPLC system • Dirty or aged flow cell | • Prepare fresh mobile phase and solvents. • Extend wash/equilibration times; clean injection needle. • Flush detector flow cell according to manufacturer instructions. | • Use high-purity (HPLC-grade) solvents. • Implement a rigorous system suitability testing (SST) protocol before each run. | | Poor Peak Shape (Tailing/Splitting) • Column degradation • Incompatible mobile phase pH • Sample solvent stronger than mobile phase | • Test with a new guard column or analytical column. • Adjust mobile phase pH; use a different column chemistry (e.g., C8, C18). • Ensure sample solvent matches initial mobile phase composition. | • Maintain column at correct pH/pressure limits. • Use a guard column to protect the analytical column. | | Inconsistent Recovery in Sample Prep • Inefficient protein precipitation or extraction • Variable plasma lot composition • Loss of analyte during transfer steps | • Evaluate different precipitating solvents (e.g., acetonitrile, methanol) or volumes. • Source plasma from a single, consistent supplier. • Use an internal standard to correct for volumetric errors. | • Adopt a robust, validated sample preparation technique like liquid-liquid microextraction (LLME) for cleaner extracts and higher recovery [1]. | | Shifting Retention Times • Unstable mobile phase (evaporation, degradation) • Fluctuations in column temperature • Inconsistent flow rate | • Prepare fresh, sealed mobile phase daily. • Use a column heater to maintain a stable temperature. • Verify pump calibration and check for leaks. | • Utilize a temperature-controlled column compartment. • Employ HPLC systems with built-in degassers. |
This protocol, based on ICH Q2(R2) guidelines, outlines key experiments to establish method precision [2].
A simple and fast preparation method is suitable for many TKIs [3].
The following conditions, adapted from a nilotinib study, can serve as a starting point for method development [3].
This experiment quantitatively assesses the method's reliability [4].
Procedure:
Acceptance Criteria: For bioanalytical methods, typical acceptance criteria are ±15% bias and ±15% RSD for all QCs, except ±20% at the LLOQ [4].
The diagram below visualizes a logical, step-by-step workflow for diagnosing and resolving precision issues in your analytical method.
For more challenging analyses, consider these advanced approaches:
The table below summarizes the key characteristics of this compound based on current data:
| Property | Description |
|---|---|
| Generic Name | This compound [1] |
| Modality | Small Molecule [1] |
| Status | Investigational; used in trials for Advanced Solid Cancers [1] |
| Primary Mechanism of Action | Oral, multi-kinase inhibitor [2] |
| Key Targets (IC₅₀) | VEGFR-2 (0.6 nM), c-kit (3.3 nM), PDGFR (41.5 nM) [2] |
| Molecular Weight | 468.52 g/mol [2] [1] |
| Chemical Formula | C₂₅H₂₉FN₄O₄ [2] [1] |
| CAS Number | 1239269-51-2 [2] [1] |
| Solubility (Predicted) | 0.202 mg/mL [1] |
Since no direct data on this compound metabolites exists, this guide is built on established methodologies for metabolite profiling in anticancer drug development.
The most reliable approach is to conduct a metabolite profiling study. The general workflow and techniques are outlined below.
Detailed Experimental Protocol:
In Vitro Incubation:
In Vivo Sampling:
Sample Preparation & Metabolite Extraction:
Chromatographic Separation:
Mass Spectrometry Analysis:
Data Processing:
The table below lists common analytical challenges and their potential solutions.
| Interference Issue | Potential Root Cause | Recommended Resolution Strategy |
|---|---|---|
| Unidentified Chromatographic Peaks | Metabolites, sample matrix, or solvent contaminants. | Use HRAM MS to determine exact mass. Perform MS/MS to get a fragmentation pattern. Compare with controls [5] [4]. |
| Ion Suppression | Co-eluting compounds from the biological matrix suppressing ionization. | Improve chromatographic separation to resolve metabolites from matrix. Use more selective sample clean-up (e.g., Solid-Phase Extraction) [4]. |
| Isomeric Metabolites | Different metabolites with the same mass (e.g., hydroxylation on different atoms). | Optimize the LC method (e.g., different column chemistry, longer run time) to achieve baseline separation. Use tandem MS to compare fragment ions [4]. |
| Low Abundance Metabolites | Metabolites are present at concentrations near the detection limit. | Concentrate the sample during preparation. Use more sensitive instrumentation (e.g., state-of-the-art Orbitrap systems). |
The most significant knowledge gap is the absence of published data on this compound's specific metabolic pathway.
Q1: What are the primary stability concerns for henatinib in plasma? this compound, like many TKIs, is susceptible to chemical degradation from environmental factors and enzymatic hydrolysis in plasma. Specific stress conditions include acidic, alkaline, and neutral pH, heat, humidity, and UV radiation [1]. Stability can be enhanced by using a dried plasma spot (DPS) method, which has demonstrated improved short-term stability for various TKIs compared to liquid plasma stored at room temperature, refrigerated, or frozen conditions [2].
Q2: What is a recommended LC-MS/MS method for quantifying this compound in human plasma? A validated method for this compound uses a simple protein precipitation (PPT) with methanol and midazolam as an internal standard [3]. Key parameters are summarized in the table below.
| Parameter | Specification for this compound |
|---|---|
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Sample Preparation | Protein Precipitation (PPT) with methanol [3] |
| Internal Standard | Midazolam [3] |
| Chromatography Column | XBridge C18 (50mm × 2.1mm, 2.5μm) [3] |
| Mobile Phase | 5mM ammonium formate (pH 9.5)-acetonitrile-methanol (60:30:10, v/v/v) [3] |
| Plasma Calibration Range | 0.100 - 400 ng/mL [3] |
| LLOQ (Plasma) | 0.100 ng/mL [3] |
| Runtime per Sample | 3.5 minutes [3] |
Q3: How does sample preparation choice affect my LC-MS/MS results for TKIs? The choice of sample preparation is critical for sensitivity and minimizing matrix effects. The table below compares common techniques.
| Method | Principle | Best For | Advantages | Disadvantages |
|---|---|---|---|---|
| Protein Precipitation (PPT) | Denatures and precipitates proteins with organic solvent [4] | High-throughput analysis; lipophilic & hydrophilic drugs [4] | Simple, rapid, inexpensive [4] | Less selective, potential for matrix effects [4] |
| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between immiscible liquids [4] | Lipophilic compounds [4] | Good clean-up, cost-effective [4] | Not ideal for hydrophilic drugs or multi-analyte panels with differing lipophilicity [4] |
| Solid-Phase Extraction (SPE) | Affinity of analytes to a solid stationary phase [4] | Multi-analyte panels; analyte enrichment for low concentrations [4] | Excellent clean-up, concentrates analytes [4] | Labor-intensive, more expensive [4] |
Issue 1: Poor Recovery or Low Analytical Sensitivity
Issue 2: Analyte Degradation During Sample Storage or Processing
Issue 3: Inconsistent Chromatography or Peak Shape
Protocol 1: Quantification of this compound in Human Plasma via LC-MS/MS This protocol is adapted from the method used in a clinical pharmacokinetic study [3].
Sample Preparation (Protein Precipitation):
LC-MS/MS Conditions:
Protocol 2: Forced Degradation Study for Stability Assessment This general protocol for TKIs is based on ICH guidelines and demonstrated with imatinib [1].
Stress Conditions:
Analysis:
The following diagram illustrates the core experimental workflow for assessing this compound plasma stability, from sample collection to data analysis.
The following decision tree can help you systematically troubleshoot common problems encountered during method development and application.
The following table summarizes four ion abundance adjustment techniques that can help resolve detector saturation and shift the linear range of calibration curves, which are common causes of matrix effects [1].
| Technique | Acronym | Primary Function | Application Note |
|---|---|---|---|
| Collision Energy Defects [1] | CED | Adjusts collision energy to modulate ion fragmentation and abundance. | Useful for fine-tuning signal intensity for specific analytes. |
| In-Source Collied Induced Dissociation [1] | in-source CID | Applies voltage to fragment ions before mass analysis, reducing intense signals. | Effective for preventing detector saturation from highly abundant ions. |
| Secondary Product Ion Selected Reaction Monitoring [1] | s-SRM | Monitors a secondary, less abundant product ion for an analyte. | Provides an alternative, less saturated channel for quantification. |
| Isotopologue Selected Reaction Monitoring [1] | i-SRM | Monitors a naturally occurring isotopologue ion (e.g., M+1). | Leverages less abundant isotopic peaks to bring intensity into a linear range. |
Below is a generalized methodology, adapted from the research, for developing a simultaneous quantification method that incorporates the techniques above [1]. You can present this as a step-by-step guide in your support center.
The following diagram illustrates the logical workflow for developing the method described above.
Since direct information on Henatinib is scarce, you may find these approaches helpful:
The primary issue researchers will encounter is the discontinued status of Henatinib. The table below summarizes the core quantitative data and known limitations.
| Aspect | Details & Limitations |
|---|---|
| Development Status | Discontinued (Phase I for solid tumors in China) [1]. |
| Last Reported Update | April 2022 [1]. |
| Chemical Profile | Formula: C₂₅H₂₉FN₄O₄ [2]
Average Mass: 468.529 g/mol [2]
SMILES: CC1=C(NC2=C1C(=O)N(CC[C@H](O)CN1CCOCC1)CCC2)\C=C1\C(=O)NC2=CC=C(F)C=C12 [2] |
| Primary Limitation | Clinical development was terminated, halting access and further investigation [2] [1]. |
| Mechanism of Action (MOA) | Officially Not Available [2]. Classified as a VEGFR-2 antagonist [1]. |
| Pharmacokinetic (PK) Data | Not Available (Absorption, distribution, metabolism, excretion) [2]. |
| Safety & Toxicity Profile | Not Available. No human clinical data has been published [2]. |
Q: What is the most current status of this compound?
Q: Where can I find published clinical trial results for this compound?
Q: What are the documented reasons for its developmental limitations?
Since direct data on this compound is scarce, the following information may provide useful context for your research on similar agents.
Mechanism of Action Context While this compound's specific MOA is unknown, it is classified as a vascular endothelial growth factor receptor-2 (VEGFR-2) antagonist [1]. This places it in the category of multi-kinase inhibitors that target angiogenesis. Other drugs in this class, like Lenvatinib (which targets VEGFR, FGFR, and others), are used in treating thymic carcinoma and other solid tumors. Their efficacy and safety profiles are well-documented in both clinical trials and real-world studies [3].
Modern Approaches in Kinase Inhibitor Research The challenge of kinase inhibitor development, including issues like selectivity and toxicity, is now being addressed with advanced computational methods. Machine learning (ML) frameworks like KUALA (Kinase drUgs mAchine Learning frAmework) are being developed to better predict inhibitor activity, polypharmacology, and potential for drug repurposing across the kinome, which could help avoid limitations faced by earlier candidates like this compound [4].
The following diagram illustrates the common mechanism of a multi-kinase inhibitor, which is the class this compound belongs to. This can serve as a reference for understanding its intended pharmacological role.
Given the discontinued status of this compound, here are actionable steps for your research:
The following data is derived from the CLEAR trial, a randomized controlled study that compared the efficacy and safety of Lenvatinib plus Pembrolizumab against Sunitinib in the first-line treatment of patients with advanced renal cell carcinoma (RCC). The table below summarizes the outcomes for the East Asian subset of this trial [1].
| Parameter | Lenvatinib + Pembrolizumab | Sunitinib |
|---|---|---|
| Median Progression-Free Survival (PFS) | 22.1 months | 11.1 months |
| Hazard Ratio (HR) for PFS | 0.38 (95% CI: 0.23-0.62) | -- |
| Objective Response Rate (ORR) | 65.3% | 49.2% |
| Odds Ratio (OR) for ORR | 2.14 (95% CI: 1.07-4.28) | -- |
| Common Any-Grade TEAEs | Hand-foot syndrome (66.7%), Hypertension, Diarrhea | Hand-foot syndrome (57.8%), Decreased platelet count |
| Common Grade 3-5 TEAEs | Hypertension (20%) | Decreased platelet count (21.9%) |
| Dose Reductions due to TEAEs | More frequent (especially TKI-associated events) | Observed |
Abbreviations: TEAEs = Treatment-emergent adverse events; CI = Confidence Interval.
For researchers evaluating the quality of this data, here is a summary of the trial's methodology [1].
The two regimens compared have fundamentally different mechanisms of action: one is an immunotherapy-tyrosine kinase inhibitor (TKI) combination, while the other is a TKI monotherapy.
The diagram below illustrates the distinct yet potentially synergistic mechanisms of Lenvatinib and Pembrolizumab, and contrasts them with the action of Sunitinib.
| Inhibitor | Primary Targets (Relevant to Comparison) | Key Characteristics / Mechanisms | Example Experimental Findings on Vascular Impact |
|---|---|---|---|
| Imatinib [1] [2] [3] | BCR-ABL, c-KIT, PDGFR [3] | Binds to the inactive conformation of ABL kinase [4] [3]. | Did not adversely affect tube formation or viability of human vascular endothelial cells (HUVECs) in vitro [1]. |
| Dasatinib [1] [3] | BCR-ABL, SRC family kinases [3] | Binds to active and inactive conformations of ABL; 325-fold more potent than imatinib against unmutated BCR-ABL [3]. | Adversely affected angiogenesis-related pathways and HUVEC functionality (tube formation/viability) [1]. |
| Nilotinib [1] [2] | BCR-ABL [3] | Similar structure to imatinib, binds inactive conformation of ABL [4] [3]. | Adversely affected angiogenesis-related pathways and HUVEC functionality (tube formation/viability) [1]. |
| Ponatinib [1] [4] | BCR-ABL (including T315I mutant) [4] | Third-generation TKI designed to overcome T315I "gatekeeper" mutation [4]. | Adversely affected angiogenesis-related pathways and HUVEC functionality (tube formation/viability) [1]. |
| Bosutinib [1] | BCR-ABL, SRC family kinases [3] | Binds to inactive and potentially active conformations of ABL [3]. | Did not adversely affect tube formation or viability of HUVECs [1]. |
| Sorafenib [5] | Multiple serine/threonine and receptor tyrosine kinases [5] | Multikinase inhibitor used in various cancers. | Modulated non-constitutive proteasome expression and induced oxidative stress in colorectal cancer cell lines [5]. |
| Regorafenib [5] | Multiple serine/threonine and receptor tyrosine kinases [5] | Multikinase inhibitor used in various cancers. | Modulated non-constitutive proteasome expression in colorectal cancer cell lines (effect differed from sorafenib) [5]. |
The data in the table above, particularly for the BCR-ABL inhibitors, comes from a study that utilized a clear and reproducible experimental methodology to compare their effects on vascular endothelial cells [1]. Here is a detailed breakdown of that protocol:
The following diagram illustrates a common signaling pathway targeted by many multikinase inhibitors and the general point of intervention.
To effectively complete your comparison guide for "Henatinib," I suggest the following steps:
The table below summarizes the known quantitative data on this compound's kinase inhibition, based on an enzyme assay [1].
| Target Kinase | Reported IC₅₀ (nM) | Experimental Notes |
|---|---|---|
| VEGFR-2 (KDR) | 0.6 | Primary target; highly potent inhibition [1]. |
| c-Kit | 3.3 | Highly potent inhibition [1]. |
| PDGFR | 41.5 | Potent inhibition [1]. |
This compound was discovered as a derivative of the multi-kinase inhibitor Sunitinib [1]. A 2025 virtual screening study identified this compound as a potential c-Kit inhibitor, suggesting its spectrum may extend beyond the primary targets listed above [2].
Research describes the functional anti-angiogenic and antitumor effects resulting from its kinase inhibition [1]:
This compound has not advanced in clinical development. A Phase 1 clinical study in patients with advanced solid tumours was terminated, and the reasons are undisclosed [3]. Therefore, a meaningful clinical comparison with established multi-kinase inhibitors is not possible.
The key experiments cited for this compound rely on standard preclinical methods in kinase inhibitor development.
1. Enzyme Assay for IC₅₀ Determination
2. Cellular Target Engagement & Pathway Analysis
3. Phenotypic Cellular Assays
The diagram below illustrates the primary signaling pathways impacted by this compound's inhibition of VEGFR-2, PDGFR, and c-Kit, which are all receptor tyrosine kinases (RTKs).
This diagram shows how this compound's primary targets are receptor tyrosine kinases (RTKs) on the cell surface. By blocking these receptors, it inhibits two critical downstream signaling cascades: the PI3K-AKT-mTOR pathway (primarily involved in cell survival and growth) and the RAS-RAF-MEK-ERK pathway (primarily involved in proliferation) [5] [6]. The combined inhibition of these pathways in endothelial and tumor cells leads to the observed anti-angiogenic and antitumor effects [1].
The treatment landscape for advanced hepatocellular carcinoma (HCC) has been redefined by the advent of immunotherapy, leading to active comparative research with traditional first-line agents like Lenvatinib [1]. The evidence presents a complex picture, as summarized in the table below.
Table 1: Summary of Key Comparative Studies on First-Line Lenvatinib vs. Immunotherapy
| Study / Analysis | Study Design & Population | Key Efficacy Findings (vs. Immunotherapy) | Key Inferences for Patient Selection |
|---|---|---|---|
| Rimini et al. (2022) [1] | Retrospective; 759 patients with non-viral HCC | Improved OS (HR: 0.65) and PFS (HR: 0.67) with Lenvatinib. Benefit was pronounced in NAFLD/NASH subgroup (OS HR: 0.46) [1]. | Lenvatinib may be preferred in patients with HCC associated with non-alcoholic fatty liver disease (NAFLD/NASH) [1]. |
| Wang et al. (2024) Meta-Analysis [1] | Meta-analysis of real-world studies | Similar median OS (18.4 vs 18.5 mos) and PFS (6.9 vs 7.3 mos) between Lenvatinib and Atezolizumab-Bevacizumab [1]. | Suggests comparable effectiveness in broad, real-world populations, though limited by study heterogeneity. |
| Ahn et al. (2025) Target Trial Emulation [1] | Real-world analysis with propensity score matching; 2,406 patients | Improved OS with Immunotherapy (HR: 0.86). Benefit was observed in viral hepatitis (HR: 0.74) and alcoholic liver disease (HR: 0.65) subgroups [1]. | Immunotherapy combinations (e.g., Atezolizumab-Bevacizumab) may be superior in patients with viral or alcoholic etiologies of HCC [1]. |
To ensure reproducibility and critical appraisal, here are the methodologies from the key studies cited.
Rimini et al. Protocol: This was an international, multicenter, retrospective analysis using prospectively collected data [1].
Ahn et al. Protocol: This study employed a "target trial emulation" framework to approximate a randomized clinical trial using real-world data [1].
For a broader drug development context, the machine learning-driven framework KUALA (Kinase drUgs mAchine Learning frAmework) offers a computational methodology for comparing and repositioning kinase inhibitors like Lenvatinib [2]. The workflow below outlines this approach for systematic, data-driven comparison.
Figure 1: A computational workflow for the comparison and repositioning of kinase inhibitors. This framework uses molecular descriptors and machine learning to predict activity across the kinome and suggest new therapeutic targets for known drugs [2].
| Feature | Neratinib | Famitinib |
|---|---|---|
| Primary Mechanism | Irreversible pan-HER (ErbB) tyrosine kinase inhibitor [1] [2] | Multi-targeted receptor tyrosine kinase inhibitor (VEGFR-2/3, PDGFR, c-Kit, RET, Flt3) [3] [4] |
| Primary Indications | HER2-positive breast cancer [1] | Renal cell carcinoma, gastrointestinal stromal tumor (GIST), alveolar soft part sarcoma (under investigation) [3] |
| Common AEs (All Grades) | Diarrhea (83.9%), nausea (37.9%), abdominal pain (28.4%) [1] | Hand-foot skin reaction, hypertension, proteinuria, diarrhea, oral mucositis, fatigue [3] |
| Common Grade 3/4 AEs | Diarrhea (25.1%), dyspnea (5.6%), elevated liver enzymes (4.2%) [1] | Hypertension, hand-foot skin reaction, hypertriglyceridemia, hypercholesterolemia, proteinuria [3] |
| Key Safety Management | Prophylactic loperamide to mitigate diarrhea [1] | Dose set at 25 mg for phase II trials due to DLTs (hypertension, HFSR, diarrhea) at 30 mg [3] |
| Notable Warnings | High incidence of diarrhea, even in combination therapies [2] | Potential hepatotoxicity linked to quinone-imine reactive metabolite [4] |
The following diagrams illustrate the distinct molecular targets and pathways inhibited by Neratinib and Famitinib.
| Parameter | Neratinib | Famitinib |
|---|---|---|
| Recommended Phase II Dose | 200 mg/day (with paclitaxel/trastuzumab) [2] / 240 mg (monotherapy) [1] | 25 mg/day [3] |
| Dose-Limiting Toxicities (DLTs) | Not explicitly listed in provided results | Hypertension, hand-foot skin reaction, diarrhea (at 30 mg dose) [3] |
| Hematologic AEs (Grade 3/4) | Not a primary concern in cited studies | Bone marrow suppression (noted as common side effect) [3] |
| Hepatotoxicity Risk | Elevated liver enzymes (4.2% Grade 3/4) [1] | Identified risk; linked to quinone-imine metabolite formed via CYP1A1/2 [4] |
| Other Notable AEs | Fatigue, abdominal pain [1] | Hypothyroidism, peripheral sensory disturbance, elevated transaminases/bilirubin [3] |
For researchers quantifying these drugs in preclinical and clinical samples, the following methodologies are relevant.
The development of a rapid Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is critical for pharmacokinetic studies [5]. The general workflow is as follows:
A study characterized the metabolism and bioactivation of Famitinib, which is crucial for understanding its hepatotoxicity [4].
I hope this detailed, data-driven comparison provides a solid foundation for your research and development work. The distinct safety profiles of these drugs underscore the importance of tailored patient management strategies in clinical practice.
The field of kinase inhibitor development relies on systematic structural modification to enhance potency, selectivity, and safety profiles [1] [2]. The table below outlines key structural zones and the rational design strategies applied to them, using examples from well-known inhibitors.
| Structural Zone for Modification | Design Objective | Common Structural Changes | Exemplary Drugs & Outcomes |
|---|---|---|---|
| Heterocyclic Core | Alter hinge-binding interactions; improve affinity/selectivity [1]. | Replace quinazoline with other N-heterocycles (e.g., pyrimidine, pyrrolopyrimidine). | Erlotinib, Gefitinib (quinazoline core) [1]. |
| Linker/Spacer | Optimize molecular geometry and conformational flexibility. | Introduce rigid groups (e.g., acetylene) or flexible chains. | Ponatinib (rigid acetylene linker confers activity against resistant mutants) [3]. |
| "Head" Groups | Target the front pocket (FP) of the kinase [4]. | Introduce specific aromatic or heteroaromatic groups. | — |
| "Tail" Groups | Target the back pocket (BP) or allosteric sites; enhance selectivity [4] [1]. | Add large, bulky hydrophobic groups. | Asciminib (allosteric inhibitor that binds to the myristoyl pocket) [1]. |
When primary data for Henatinib is available, you can generate the following comparative data using these standard experimental protocols.
Kinase Inhibition Profiling
Cellular Potency and Proliferation Assays
In Vivo Efficacy Studies
The diagram below outlines a logical workflow for conducting a head-to-head comparison of kinase inhibitor analogs, from initial computational screening to final efficacy assessment.
Given the current lack of specific data on this compound, here are some suggestions for your continued research: